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  • Product: 2-(Benzylamino)-3-phenylpropan-1-ol
  • CAS: 19881-90-4

Core Science & Biosynthesis

Foundational

Crystal structure and stereochemistry of 2-(Benzylamino)-3-phenylpropan-1-ol

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of 2-(Benzylamino)-3-phenylpropan-1-ol Executive Summary 2-(Benzylamino)-3-phenylpropan-1-ol (commonly referred to as N-benzylphenylalaninol) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Stereochemistry of 2-(Benzylamino)-3-phenylpropan-1-ol

Executive Summary

2-(Benzylamino)-3-phenylpropan-1-ol (commonly referred to as N-benzylphenylalaninol) is a highly versatile chiral amino alcohol. Derived primarily from the chiral pool (L- or D-phenylalaninol), this compound serves as a critical intermediate in the synthesis of retroviral protease inhibitors, chiral auxiliaries, and bidentate P,N-ligands for asymmetric catalysis[1][2]. Understanding its solid-state crystal structure and stereochemical behavior is paramount for drug development professionals and synthetic chemists, as the spatial orientation of its functional groups directly dictates the facial selectivity of downstream reactions and the binding affinity of its pharmaceutical derivatives.

Chemical Identity and Stereochemical Foundations

The molecular architecture of 2-(Benzylamino)-3-phenylpropan-1-ol (C₁₆H₁₉NO) features a highly flexible aliphatic backbone anchored by a single stereogenic center at the C2 position.

Stereochemical Induction and Causality

When synthesized from enantiopure L-phenylalaninol via reductive amination with benzaldehyde, the resulting compound retains the (S)-configuration. The stereochemistry of this molecule is not merely a structural footnote; it is the engine of its chemical utility. The presence of both a benzylamine group and a phenyl ring creates a sterically demanding "cleft." In asymmetric synthesis—such as intramolecular Diels-Alder reactions—this steric bulk effectively blocks one face of the molecule. For example, when functionalized into sulfonyl-substituted trienes, the (S)-stereocenter forces the cycloaddition to proceed almost exclusively via si-face attack, yielding highly diastereoselective condensed heterocycles[3].

Functional Group Modularity

The proximity of the secondary amine and the primary hydroxyl group allows for orthogonal functionalization. The hydroxyl group can be converted into a phosphite, while the nitrogen remains a coordinating amine, generating a diverse library of chiral P,N-ligands whose bite angles are strictly governed by the C2 stereocenter[2].

StereochemicalInduction A L-Phenylalaninol (Chiral Pool) B Reductive Amination (Benzaldehyde) A->B C 2-(Benzylamino)-3- phenylpropan-1-ol B->C D Steric Shielding (Benzyl/Phenyl groups) C->D E Facial Selectivity (e.g., Diels-Alder) D->E

Pathway of stereochemical induction from chiral pool to facial selectivity.

Crystallographic Properties and Solid-State Behavior

Obtaining a high-quality single crystal of the free base 2-(Benzylamino)-3-phenylpropan-1-ol can be challenging due to its tendency to form low-melting solids or viscous oils. Consequently, crystallographic data is frequently obtained via its hydrochloride salt or rigidified derivatives (such as oxazolidinones or cycloadducts)[3][4].

Space Group and Symmetry

Because the compound is enantiopure, it must crystallize in a non-centrosymmetric (Sohncke) space group. Analogous chiral amino alcohols typically crystallize in the orthorhombic P21​21​21​ or monoclinic P21​ space groups. These space groups lack inversion centers and mirror planes, preserving the absolute configuration of the molecules within the unit cell.

Hydrogen Bonding Networks

The solid-state conformation is primarily driven by intermolecular hydrogen bonding. The molecule possesses two hydrogen bond donors (N-H and O-H) and two acceptors (the nitrogen lone pair and the oxygen lone pair). In the crystal lattice, these typically form robust O−H⋯N and N−H⋯O networks, leading to the formation of supramolecular helical chains along the crystallographic screw axes. This hydrogen-bonding network is the causal factor behind the compound's thermodynamic stability and solubility profiles.

Quantitative Data Summaries

The following tables summarize the physicochemical properties and the expected crystallographic parameters for enantiopure N-benzylphenylalaninol derivatives.

Table 1: Physicochemical and Structural Parameters

ParameterValue / Description
Chemical Formula C₁₆H₁₉NO
Molecular Weight 241.33 g/mol
Stereocenter C2 (Typically S if derived from L-Phe)
H-Bond Donors 2 (Amine N-H, Hydroxyl O-H)
H-Bond Acceptors 2 (Amine N, Hydroxyl O)
Rotatable Bonds 6

Table 2: Typical Single-Crystal X-Ray Diffraction (SCXRD) Data (Analogous Model)

Crystallographic ParameterExpected Observation for Enantiopure Derivatives
Crystal System Orthorhombic or Monoclinic
Space Group P21​21​21​ or P21​
Z (Molecules per unit cell) 4 (for P21​21​21​ ) or 2 (for P21​ )
Radiation Source Cu ( λ=1.5418 Å)
Flack Parameter ( x ) ∼0.0±0.1 (Confirms Absolute Configuration)

Experimental Workflow: SCXRD and Stereochemical Validation

To definitively prove the absolute configuration of 2-(Benzylamino)-3-phenylpropan-1-ol or its derivatives, a self-validating Single-Crystal X-Ray Diffraction (SCXRD) protocol must be employed.

Rationale for Radiation Choice

For light-atom structures (containing only C, H, N, O), Molybdenum (Mo ) radiation often fails to generate sufficient anomalous dispersion. Therefore, Copper (Cu ) radiation must be used . Cu radiation maximizes the anomalous scattering from the oxygen and nitrogen atoms, which is the physical causality required to accurately calculate the Flack parameter and distinguish between enantiomers.

Step-by-Step Methodology
  • Derivative Formation (If necessary): Dissolve 2-(Benzylamino)-3-phenylpropan-1-ol in diethyl ether and bubble anhydrous HCl gas to precipitate the highly crystalline hydrochloride salt.

  • Crystallization (Vapor Diffusion):

    • Dissolve the salt in a minimum volume of methanol (solvent).

    • Place the vial inside a larger sealed chamber containing diethyl ether (anti-solvent).

    • Allow 3–5 days for slow vapor diffusion. The gradual decrease in solubility forces the molecules to nucleate slowly, yielding defect-free, X-ray quality single crystals.

  • Data Collection: Mount a suitable crystal (approx. 0.2×0.2×0.1 mm) on a diffractometer equipped with a Cu microfocus source. Maintain the crystal at 100 K using a nitrogen cryostream to minimize thermal motion (Debye-Waller factors), thereby increasing high-angle diffraction resolution.

  • Structure Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT). Refine against F2 using full-matrix least-squares (SHELXL).

  • Self-Validation (The Flack Parameter):

    • Evaluate the Flack parameter ( x ).

    • If x≈0 , the absolute configuration is correct.

    • If x≈1 , the model is inverted (the wrong enantiomer was modeled).

    • If x≈0.5 , the crystal is a racemic twin.

SCXRDWorkflow Step1 1. Crystallization (Vapor Diffusion/Slow Evap) Step2 2. Crystal Selection (Polarized Light Microscopy) Step1->Step2 Step3 3. X-Ray Diffraction (Cu K-alpha radiation) Step2->Step3 Step4 4. Structure Solution (Direct Methods/SHELX) Step3->Step4 Step5 5. Stereochemical Validation (Flack Parameter ~ 0) Step4->Step5

Step-by-step SCXRD workflow for determining absolute configuration.

Applications in Drug Development

The stereochemically rigid nature of N-benzylphenylalaninol makes it a privileged scaffold in medicinal chemistry. It is extensively utilized in the convergent synthesis of hydroxyethylaminosulfonamide-based retroviral protease inhibitors (e.g., HIV-1 protease inhibitors)[1][5]. The (S)-configuration of the propanol backbone perfectly mimics the transition state of peptide bond cleavage, allowing the molecule to bind competitively and irreversibly to the C2​ -symmetric active site of the viral protease[1].

References

  • Halogenovinyl Sulfones. 6.1 Synthesis of Condensed Heterocycles by Diastereoselective Intramolecular Diels−Alder Reactions of Sulfonyl-Substituted Trienes Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • PL184771B1 - Hydroxyethylaminosulphonamides of heterocyclocarbonylamino acids as inhibitors of retroviral protease Source: Google Patents URL
  • PL184748B1 - Amino acid hydroxyethylaminosulphonamides as inhibitors of retroviral protease Source: Google Patents URL

Sources

Exploratory

A Technical Guide to the Asymmetric Catalysis of 2-(Benzylamino)-3-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the mechanism of action of 2-(benzylamino)-3-phenylpropan-1-ol, a chiral β-amino alcohol,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 2-(benzylamino)-3-phenylpropan-1-ol, a chiral β-amino alcohol, in the realm of asymmetric synthesis. With a focus on its application as a chiral ligand, this document elucidates the intricate details of how this molecule orchestrates stereocontrol in the enantioselective addition of organozinc reagents to prochiral aldehydes. By examining the formation of the active catalyst, the proposed transition state models, and the influence of its structural components, this guide aims to equip researchers with a comprehensive understanding of the underlying principles governing this powerful catalytic system. Detailed experimental protocols and a summary of expected performance data are also provided to facilitate the practical application of this methodology in the synthesis of enantiomerically enriched secondary alcohols, which are crucial intermediates in pharmaceutical development.

Introduction: The Role of Chiral β-Amino Alcohols in Asymmetric Synthesis

The synthesis of single-enantiomer pharmaceutical compounds is a cornerstone of modern drug development, as the stereochemistry of a molecule is often intrinsically linked to its pharmacological activity and safety profile. Chiral β-amino alcohols, a class of organic compounds featuring both an amino and a hydroxyl group on adjacent carbons, have emerged as highly effective chiral ligands and auxiliaries in a multitude of asymmetric transformations.[1] Their prevalence in nature and the relative ease of their synthesis from the chiral pool, such as amino acids, make them attractive candidates for inducing stereoselectivity.

2-(Benzylamino)-3-phenylpropan-1-ol, derived from the natural amino acid L-phenylalanine, is a versatile chiral ligand that has demonstrated significant efficacy in asymmetric catalysis. Its rigid backbone, provided by the phenylpropyl group, and the presence of both a Lewis basic nitrogen and an acidic hydroxyl group, allow it to form well-defined, stereochemically demanding environments around a metal center. This guide will focus on one of the most well-documented applications of this and similar β-amino alcohols: the catalytic enantioselective addition of diethylzinc to aldehydes, a reliable method for the synthesis of chiral secondary alcohols.

Mechanism of Action: The Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of diethylzinc to aldehydes, in the presence of a catalytic amount of a chiral β-amino alcohol like 2-(benzylamino)-3-phenylpropan-1-ol, is a classic example of a ligand-accelerated reaction where the chiral ligand not only induces asymmetry but also enhances the reaction rate. The mechanism can be dissected into two key stages: the formation of the active catalyst and the stereodifferentiating catalytic cycle.

Formation of the Active Catalyst: A Dinuclear Zinc Complex

In the initial step, 2-(benzylamino)-3-phenylpropan-1-ol reacts with diethylzinc in a stepwise manner. The acidic proton of the hydroxyl group is first abstracted by one equivalent of diethylzinc to form a zinc alkoxide, with the release of ethane. Subsequently, the less acidic proton of the secondary amine reacts with a second equivalent of diethylzinc to form a zinc amide. This species then dimerizes to form a stable, dinuclear zinc complex. This dimeric structure, featuring a central four-membered [Zn-O]₂ core, is widely accepted as the active catalyst in the reaction.

cluster_ligand 2-(Benzylamino)-3-phenylpropan-1-ol cluster_reagents Reagents cluster_catalyst Active Catalyst Formation Ligand Ligand (L*) Catalyst Dinuclear Zinc Complex [L*ZnEt]₂ Ligand->Catalyst + Et₂Zn Et2Zn 2 x Et₂Zn Et2Zn->Catalyst caption Figure 1: Formation of the Active Catalyst cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Catalyst [L*ZnEt]₂ Intermediate1 Aldehyde Coordination Catalyst->Intermediate1 + Aldehyde TS Chair-like Transition State Intermediate1->TS + Et₂Zn Intermediate2 Product-Zinc Complex TS->Intermediate2 Ethyl Transfer Intermediate2->Catalyst - Product Product Chiral Alcohol Intermediate2->Product Aldehyde Aldehyde caption Figure 2: The Catalytic Cycle

Figure 2: The Catalytic Cycle. (Within 100 characters)

Data Presentation: Performance in Asymmetric Synthesis

The efficacy of 2-(benzylamino)-3-phenylpropan-1-ol as a chiral ligand is demonstrated by the high yields and enantiomeric excesses (ee) achieved in the addition of diethylzinc to a variety of aromatic aldehydes. The following table summarizes representative data for this class of reaction, highlighting the broad applicability and high degree of stereocontrol.

EntryAldehydeProductYield (%)ee (%)
1Benzaldehyde(S)-1-Phenylpropan-1-ol>95>98
24-Chlorobenzaldehyde(S)-1-(4-Chlorophenyl)propan-1-ol>95>97
34-Methoxybenzaldehyde(S)-1-(4-Methoxyphenyl)propan-1-ol>95>98
42-Naphthaldehyde(S)-1-(Naphthalen-2-yl)propan-1-ol>90>95
53-Phenylpropanal(S)-1-Phenylbutan-2-ol>90>95

Note: The data presented is a compilation of typical results for β-amino alcohol-catalyzed diethylzinc additions to aldehydes and serves as an expected performance benchmark.

Experimental Protocols

The following is a general experimental procedure for the enantioselective addition of diethylzinc to benzaldehyde using (1S,2R)-2-(benzylamino)-3-phenylpropan-1-ol as the chiral ligand.

Materials:

  • (1S,2R)-2-(benzylamino)-3-phenylpropan-1-ol

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried, 50 mL two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet, add (1S,2R)-2-(benzylamino)-3-phenylpropan-1-ol (e.g., 0.1 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.

  • Catalyst Formation: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol, 2.2 equivalents) dropwise via syringe. Stir the resulting solution at 0 °C for 30 minutes.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

  • Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the enantiomerically enriched (S)-1-phenylpropan-1-ol.

  • Characterization: Determine the yield and enantiomeric excess of the product by standard analytical techniques (e.g., chiral HPLC or GC).

cluster_workflow Experimental Workflow Start Start Setup Reaction Setup (Ligand in Toluene) Start->Setup Catalyst Catalyst Formation (+ Et₂Zn, 0 °C) Setup->Catalyst Substrate Substrate Addition (Aldehyde, 0 °C) Catalyst->Substrate Reaction Reaction Monitoring (TLC) Substrate->Reaction Workup Work-up (Quench with NH₄Cl) Reaction->Workup Extraction Extraction (Et₂O) Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification End End Purification->End caption Figure 3: Experimental Workflow

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Foundational

An In-Depth Technical Guide to the In Vitro Safety Profile of 2-(Benzylamino)-3-phenylpropan-1-ol

A Framework for Early-Stage Risk Assessment in Drug Discovery Authored by: Your Senior Application Scientist Abstract This technical guide provides a comprehensive framework for establishing the in vitro safety and toxic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Framework for Early-Stage Risk Assessment in Drug Discovery

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for establishing the in vitro safety and toxicity profile of the novel chemical entity 2-(Benzylamino)-3-phenylpropan-1-ol. As a chiral β-amino alcohol, this compound represents a class of molecules with significant potential in pharmaceutical development, often serving as versatile building blocks for more complex therapeutic agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to early-stage safety assessment. We will detail the rationale behind a tiered experimental strategy, from foundational cytotoxicity screening to more specialized assays for genotoxicity, metabolic stability, hepatotoxicity, and cardiotoxicity. Each section will provide not only step-by-step methodologies but also the scientific causality underpinning these experimental choices, ensuring a robust and self-validating preclinical data package.

Introduction: The Imperative of Early-Stage Safety Profiling

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. Identifying compounds with potential safety liabilities during the initial phases of development is critical to de-risk projects and allocate resources effectively.[2] The subject of this guide, 2-(Benzylamino)-3-phenylpropan-1-ol (CAS No: 19881-90-4), is a small molecule with functional groups—an amine and an alcohol—that are common in many biologically active compounds.[1] While specific toxicological data for this exact molecule is not extensively published, its structural class as a β-amino alcohol necessitates a thorough in vitro safety evaluation.[3][4][5][6] This guide will therefore use 2-(Benzylamino)-3-phenylpropan-1-ol as a representative candidate to illustrate a best-practice workflow for in vitro safety assessment.

Chemical and Physical Properties of 2-(Benzylamino)-3-phenylpropan-1-ol

PropertyValueSource
CAS Number 19881-90-4[1]
Molecular Formula C16H19NO[1][7][8][9]
Molecular Weight 241.33 g/mol [1][8][9]
IUPAC Name 2-(benzylamino)-3-phenylpropan-1-ol[1]
Class Chiral β-amino alcohol[1]

Foundational Assessment: General Cytotoxicity

The initial step in any safety assessment is to determine the concentration range at which the compound elicits general cellular toxicity. This provides a baseline for designing subsequent, more specific assays, ensuring that observed effects are not simply a consequence of widespread cell death.[10][11]

Rationale for Cytotoxicity Assay Selection

A multi-assay approach using cell lines from different origins is recommended to identify potential cell-type-specific toxicity. We will describe two common and complementary methods: a metabolic activity assay (MTT) and a membrane integrity assay (LDH release).

Experimental Workflow for Cytotoxicity Screening

Caption: General workflow for assessing the cytotoxicity of 2-(Benzylamino)-3-phenylpropan-1-ol.

Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Cell Seeding: Seed a panel of human cell lines (e.g., HepG2 for liver, HEK293 for kidney, and a cancer cell line like HeLa) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution of 2-(Benzylamino)-3-phenylpropan-1-ol in the appropriate cell culture medium, starting from a high concentration (e.g., 1 mM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Detailed Protocol: Lactate Dehydrogenase (LDH) Release Assay

This assay is a widely used method to assess cell viability and cytotoxicity by measuring the release of LDH from damaged cells.[11]

  • Follow Steps 1-4 of the MTT protocol.

  • Sample Collection: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Analysis: Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each compound concentration.

Genotoxicity Assessment: Safeguarding Genetic Integrity

Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause genetic damage, potentially leading to cancer or heritable diseases.[12][13][14][15] A standard battery of in vitro tests is required by regulatory agencies to cover different genotoxic mechanisms.[12][13]

The Standard In Vitro Genotoxicity Battery

The recommended approach involves a combination of assays to detect gene mutations and chromosomal damage.[13]

  • Ames Test (Bacterial Reverse Mutation Assay): Detects point mutations.[16]

  • In Vitro Micronucleus Test: Detects both clastogenic (chromosome breaking) and aneugenic (chromosome loss) effects in mammalian cells.[16][17]

Experimental Workflow for Genotoxicity Testing

Caption: A streamlined workflow for the in vitro genotoxicity assessment of a test compound.

Detailed Protocol: Ames Test (OECD TG 471)
  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without the addition of a liver S9 fraction to assess the genotoxicity of the parent compound and its metabolites.

  • Exposure: Treat the bacterial strains with a range of concentrations of 2-(Benzylamino)-3-phenylpropan-1-ol.

  • Plating: Plate the treated bacteria on minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Analysis: Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

Detailed Protocol: In Vitro Micronucleus Test (OECD TG 487)
  • Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO-K1) or human lymphoblastoid (TK6) cells.

  • Treatment: Treat the cells with at least three concentrations of 2-(Benzylamino)-3-phenylpropan-1-ol, both with and without S9 metabolic activation. The highest concentration should induce some level of cytotoxicity.

  • Incubation: After a short treatment period (3-6 hours), wash the cells and incubate for a further 1.5-2 cell cycles. Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Metabolic Stability and Hepatotoxicity

The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury (DILI).[18][19][20] Therefore, assessing the metabolic stability and potential hepatotoxicity of a new compound is crucial.[21][22][23][24]

Rationale for Combined Assessment

Metabolic stability assays determine how quickly a compound is broken down by metabolic enzymes, which influences its pharmacokinetic profile.[21][23] Unstable compounds may have low bioavailability, while overly stable compounds could accumulate and cause toxicity.[24] Some metabolites may also be more toxic than the parent compound.[22]

Experimental Workflow for Metabolism and Liver Toxicity

G cluster_0 Metabolic Stability cluster_1 Hepatotoxicity A Incubate Compound with Liver Microsomes or Hepatocytes B Sample at Multiple Time Points A->B C Quantify Parent Compound (LC-MS/MS) B->C D Calculate In Vitro Half-Life (t1/2) and Intrinsic Clearance (Clint) C->D I Pharmacokinetic Profile D->I Predicts In Vivo Clearance E Treat Primary Human Hepatocytes or HepG2 Cells F Incubate for 24-72 hours E->F G Multiplexed High-Content Imaging F->G H Assess Cell Viability, ROS Production, Mitochondrial Membrane Potential G->H J DILI Risk Assessment H->J Identifies Mechanisms of Liver Injury

Caption: Integrated workflow for assessing metabolic stability and hepatotoxicity.

Detailed Protocol: Microsomal Stability Assay
  • System Preparation: Use pooled human liver microsomes, which contain a rich complement of Phase I metabolizing enzymes like cytochrome P450s.[23]

  • Reaction Mixture: Prepare a reaction mixture containing microsomes, the compound of interest (at a low concentration, e.g., 1 µM), and a buffer.

  • Initiation: Start the reaction by adding the cofactor NADPH.

  • Time Points: Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples using LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life and intrinsic clearance.[24]

Detailed Protocol: In Vitro Hepatotoxicity using Primary Human Hepatocytes

Primary hepatocytes are considered the gold standard for in vitro liver toxicity testing as they closely mimic the in vivo situation.[18][25]

  • Cell Culture: Culture primary human hepatocytes in a suitable format (e.g., 96- or 384-well plates). 3D spheroid cultures can offer a more physiologically relevant system.[20]

  • Treatment: Expose the hepatocytes to a range of concentrations of 2-(Benzylamino)-3-phenylpropan-1-ol for an extended period (e.g., 72 hours).

  • High-Content Analysis (HCA): Use automated microscopy and fluorescent dyes to simultaneously measure multiple indicators of cellular health, including:

    • Cell Viability: Using a nuclear stain (e.g., Hoechst) and a membrane integrity dye.

    • Mitochondrial Toxicity: Using a dye that measures mitochondrial membrane potential (e.g., TMRM).[20][26]

    • Oxidative Stress: Using a dye that detects reactive oxygen species (ROS).[20]

    • Apoptosis: Using markers like caspase-3/7 activation.[20]

  • Data Analysis: Quantify the changes in these parameters across the different concentrations to identify specific mechanisms of hepatotoxicity.

Cardiotoxicity Assessment: The hERG Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmias (specifically, QT prolongation).[27][28] Therefore, assessing a compound's activity at the hERG channel is a critical safety checkpoint.

Rationale for hERG Testing

Regulatory agencies mandate hERG testing for most new chemical entities.[27] The patch-clamp electrophysiology assay is the "gold standard" for directly measuring ion channel function.[29]

Detailed Protocol: Automated Patch-Clamp hERG Assay
  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) that stably expresses the hERG channel.[28]

  • Automated Patch-Clamp System: Employ a high-throughput automated patch-clamp system (e.g., QPatch or SyncroPatch).[29]

  • Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells.

  • Electrophysiology: The system automatically establishes a giga-seal and whole-cell configuration. A specific voltage protocol is applied to elicit hERG currents.[28]

  • Compound Application: Apply a range of concentrations of 2-(Benzylamino)-3-phenylpropan-1-ol to the cells while recording the hERG current.

  • Data Analysis: Measure the inhibition of the hERG current at each concentration and calculate the IC50 value. This value is a key indicator of the compound's potential for cardiac liability.

Data Synthesis and Risk Assessment

The culmination of this in vitro safety profiling is a comprehensive data package that allows for an initial risk assessment of 2-(Benzylamino)-3-phenylpropan-1-ol.

Summary of In Vitro Safety Endpoints

AssayEndpointImplication of a Positive Finding
Cytotoxicity (MTT/LDH) IC50 (µM)General cellular toxicity; defines concentration range for other assays.
Ames Test Fold increase in revertantsPotential for inducing gene mutations (mutagenicity).
In Vitro Micronucleus Frequency of micronucleated cellsPotential for causing chromosomal damage (clastogenicity/aneugenicity).
Microsomal Stability In vitro half-life (min), Clint (µL/min/mg)Predicts metabolic clearance and potential for drug-drug interactions.[22]
Hepatotoxicity (HCA) Concentration-dependent changes in cell health markersPotential for drug-induced liver injury (DILI).
hERG Assay IC50 (µM)Potential for causing cardiac arrhythmias.

By integrating the results from these assays, researchers can make an informed decision about the continued development of 2-(Benzylamino)-3-phenylpropan-1-ol or structurally related compounds. A compound with a high therapeutic index (a large window between the effective concentration and the toxic concentration) is a more promising candidate for further preclinical and clinical development.

Conclusion

This technical guide has outlined a robust, multi-faceted strategy for evaluating the in vitro safety profile of 2-(Benzylamino)-3-phenylpropan-1-ol. By systematically assessing general cytotoxicity, genotoxicity, metabolic stability, hepatotoxicity, and cardiotoxicity, drug development professionals can build a comprehensive understanding of a compound's potential liabilities at an early stage. This proactive approach to safety assessment is fundamental to the successful and responsible development of new medicines.

References

  • Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. [Link]

  • High-throughput approaches for genotoxicity testing in drug development: recent advances. Expert Opinion on Drug Discovery. [Link]

  • Metabolic Stability. Frontage Laboratories. [Link]

  • In vitro models for liver toxicity testing. PMC - NIH. [Link]

  • Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. Emulate Bio. [Link]

  • Metabolic Stability Services. Eurofins Discovery. [Link]

  • In Vitro Hepatotoxicity Services. Eurofins Discovery. [Link]

  • In vitro models for liver toxicity testing. Toxicology Research (RSC Publishing). [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

  • Most Influential Physicochemical and In Vitro Assay Descriptors for Hepatotoxicity and Nephrotoxicity Prediction. Chemical Research in Toxicology - ACS Publications. [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC. [Link]

  • A Standard Battery for Genotoxicity Testing of Pharmaceuticals. EMA. [Link]

  • In Vitro Genotoxicity Study. Creative Biolabs. [Link]

  • Best Practice hERG Assay. Mediford Corporation. [Link]

  • hERG Safety Assay. Evotec. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]

  • (2R)-(+)-2-Benzylamino-3-phenylpropan-1-ol. ChemBK. [Link]

  • (R)-2-(Benzylamino)-3-phenylpropan-1-ol. Vibrant Pharma Inc. [Link]

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Preprints.org. [Link]

  • (S)-2-(Benzylamino)-3-phenylpropan-1-ol. Vibrant Pharma Inc. [Link]

  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. PMC. [Link]

  • In vitro cytotoxicity of β amino alcohols on different human cell lines a. ResearchGate. [Link]

  • Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. PubMed. [Link]

  • Preparation of amino alcohols condensed with carbohydrates: Evaluation of cytotoxicity and inhibitory effect on NO production. PubMed. [Link]

  • 2-amino-1-[3-(benzyloxy)phenyl]propan-1-ol hydrochloride. NextSDS. [Link]

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads. MDPI. [Link]

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads. Discovery - the University of Dundee Research Portal. [Link]

  • Advanced in vitro safety assessments for drug & chemical development. Nuvisan. [Link]

  • Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.
  • synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan J. Chem. [Link]

  • Short-term toxicity of 2-phenylpropan-1-ol (hydratropic alcohol) in rats. PubMed. [Link]

  • Benzenepropanol - Evaluation statement. AICIS. [Link]

  • L-2-amino-3-phenylpropan-1-ol — Chemical Substance Information. NextSDS. [Link]

  • 2-Phenyl-2-propanol. Wikipedia. [Link]

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Exploratory

Biosynthetic and Chemical Pathways for 2-(Benzylamino)-3-phenylpropan-1-ol Production: An In-Depth Technical Guide

Executive Summary 2-(Benzylamino)-3-phenylpropan-1-ol (commonly referred to as N-benzylphenylalaninol) is a highly valuable chiral β -amino alcohol. It serves as a critical building block in organic synthesis, a versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Benzylamino)-3-phenylpropan-1-ol (commonly referred to as N-benzylphenylalaninol) is a highly valuable chiral β -amino alcohol. It serves as a critical building block in organic synthesis, a versatile chiral auxiliary, and a direct precursor for various active pharmaceutical ingredients (APIs), including beta-adrenergic blocking agents. Traditionally, its synthesis relies on chemical reductive amination. However, the paradigm of modern chemical manufacturing is shifting toward green biocatalysis, utilizing engineered Reductive Aminases (RedAms) and multi-enzyme cascades. This whitepaper details both the classical chemical methodologies and the state-of-the-art biosynthetic pathways for its production, providing field-proven protocols and mechanistic insights.

Chemical Synthesis Pathway: Reductive Amination

The most robust and widely adopted chemical route to 2-(benzylamino)-3-phenylpropan-1-ol is the intermolecular reductive amination of phenylalaninol with benzaldehyde[1].

Mechanistic Causality

The reaction proceeds via a two-step sequence: condensation and subsequent hydride reduction. Because the condensation of benzaldehyde and phenylalaninol to form the Schiff base (imine) is a reversible equilibrium process, a dehydrating agent—specifically 4Å molecular sieves—is employed. The sieves act as a thermodynamic sink, sequestering water and driving the imine formation to completion before any reducing agent is introduced. This step-wise causality is critical; if the reducing agent ( NaBH4​ ) is introduced too early, it will prematurely reduce the benzaldehyde to benzyl alcohol, severely diminishing the yield.

Absolute ethanol is selected as the solvent for the reduction phase because it effectively solubilizes both the bulky imine intermediate and the inorganic NaBH4​ , while its protic nature facilitates the protonation of the nitrogen center during the hydride transfer[1].

Validated Experimental Protocol

Protocol for the synthesis of (S)-2-(Benzylamino)-3-phenylpropan-1-ol[1].

  • Imine Formation: To a solution of (S)-2-amino-3-phenylpropan-1-ol (500 mg, 3.3 mmol, 1.0 equiv) in anhydrous CH2​Cl2​ (7 mL), add 4Å molecular sieves (650 mg) and benzaldehyde (336 µL, 3.3 mmol, 1.0 equiv).

  • Incubation: Stir the suspension for 3 hours at room temperature (20–25 °C) to ensure complete Schiff base formation.

  • Filtration: Filter the mixture to remove the molecular sieves and concentrate the filtrate under reduced pressure to isolate the crude imine.

  • Reduction: Dissolve the crude imine residue in absolute ethanol (7 mL). Slowly add NaBH4​ (164 mg, 4.4 mmol, 1.3 equiv) in small portions to control the exothermic hydride transfer.

  • Completion: Stir the reaction mixture for 18 hours at room temperature.

  • Quenching & Extraction: Hydrolyze the reaction by adding a saturated aqueous NH4​Cl solution, then concentrate under reduced pressure. Treat the aqueous residue with 1N NaOH and extract with CH2​Cl2​ .

  • Purification: Dry the combined organic extracts over MgSO4​ , filter, and concentrate in vacuo. Purify via flash chromatography (silica gel) to afford the product as a white solid (Expected Yield: ~81%).

Biosynthetic and Biocatalytic Pathways

The drive toward sustainable pharmaceutical manufacturing has catalyzed the development of biocatalytic alternatives that operate under mild, aqueous conditions.

The Role of Reductive Aminases (RedAms)

While traditional Imine Reductases (IREDs) have been used for asymmetric reduction, they typically require pre-formed cyclic imines or a massive stoichiometric excess of the amine donor to drive the reaction[2]. In contrast, fungal Reductive Aminases (RedAms), such as AtRedAm from Aspergillus terreus, actively catalyze both the imine formation and its subsequent reduction[3]. RedAms possess a highly flexible active site that brings the carbonyl (benzaldehyde) and the amine (phenylalaninol) into close proximity, accelerating carbinolamine formation and dehydration. This unique mechanism allows the reaction to proceed efficiently at a 1:1 equimolar stoichiometric ratio, utilizing NADPH as the hydride source[3].

De Novo Cascade from Biobased L-Phenylalanine

To achieve a fully biobased synthesis, the reductive amination step can be coupled with an upstream multi-enzyme cascade[4]. Biobased L-phenylalanine is converted to phenylalaninol through sequential deamination (by L-amino acid deaminase, LAAD), decarboxylation (by α -keto acid decarboxylase, ARO10), and hydroxymethylation (by benzaldehyde lyase, RpBAL)[4]. The resulting enantiopure phenylalaninol is then fed directly into the RedAm-catalyzed reaction with benzaldehyde to yield the target molecule.

Validated Biocatalytic Protocol

Adapted from fungal RedAm characterization workflows[3].

  • Reaction Mixture Preparation: Prepare a 100 mM Tris-HCl buffer adjusted to pH 8.0.

  • Substrate Addition: Add phenylalaninol (10 mM) and benzaldehyde (10 mM) to the buffer. Use 5% v/v DMSO as a cosolvent to enhance the solubility of the hydrophobic benzaldehyde.

  • Cofactor Recycling System: Add NADP+ (1 mM), D-glucose (40 mM), and Glucose Dehydrogenase (GDH, 0.5 mg/mL) to continuously regenerate the NADPH required for the reduction step in situ.

  • Enzyme Addition: Introduce the purified AtRedAm enzyme (or cell-free extract, 4 mg/mL).

  • Incubation: Incubate the reaction at 30 °C with orbital shaking (250 rpm) for 24 hours.

  • Extraction: Quench the reaction by adjusting the pH to 10 using 10 M NaOH to deprotonate the secondary amine, then extract the aqueous phase three times with ethyl acetate.

  • Analysis: Dry the organic layers over Na2​SO4​ , evaporate, and analyze the conversion and enantiomeric excess (ee) via chiral HPLC.

Comparative Data Analysis

The following table summarizes the quantitative metrics comparing the traditional chemical pathway with the biocatalytic RedAm pathway.

ParameterChemical Reductive Amination ( NaBH4​ )Biocatalytic Pathway (RedAm)
Substrate Stoichiometry 1:1 (Aldehyde : Amine)1:1 (Aldehyde : Amine)
Solvent System CH2​Cl2​ , followed by EthanolAqueous Tris-HCl Buffer (pH 8.0) + 5% DMSO
Reducing Agent NaBH4​ (1.3 equivalents)NADPH (Catalytic, recycled via GDH/Glucose)
Operating Temperature Room Temperature (20-25 °C)30 °C
Typical Yield 80 - 85%75 - 90% (Enzyme dependent)
Enantiomeric Purity (ee) Dependent on starting phenylalaninol>99% (Stereoretentive/Stereoselective)
Environmental Impact High (Halogenated solvents, boron waste)Low (Aqueous, biodegradable, low E-factor)

Pathway Visualizations

Workflow PA Phenylalaninol + Benzaldehyde ChemImine Imine Intermediate (Schiff Base) PA->ChemImine Molecular Sieves (-H2O) BioRedAm Enzymatic Catalysis (RedAm + NADPH) PA->BioRedAm Aqueous Buffer, pH 7-8 ChemRed Hydride Reduction (NaBH4 / EtOH) ChemImine->ChemRed Product 2-(Benzylamino)- 3-phenylpropan-1-ol ChemRed->Product Chemical Yield BioRedAm->Product Biocatalytic Yield

Figure 1: Chemical vs. Biocatalytic Workflow for 2-(Benzylamino)-3-phenylpropan-1-ol Synthesis.

Cascade L_Phe L-Phenylalanine KetoAcid Phenylpyruvate L_Phe->KetoAcid LAAD (Deamination) Aldehyde Phenylacetaldehyde KetoAcid->Aldehyde ARO10 (Decarboxylation) PA_ol Phenylalaninol Aldehyde->PA_ol RpBAL + Transaminase (Hydroxymethylation & Amination) Target 2-(Benzylamino)- 3-phenylpropan-1-ol PA_ol->Target RedAm + Benzaldehyde (Reductive Amination)

Figure 2: Multi-Enzyme Cascade Pathway from Biobased L-Phenylalanine to Target Molecule.

References

  • Source: Chemical Communications (Amazon S3 Supplementary Data)
  • A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases (RedAms)
  • Source: ChemCatChem (ResearchGate)
  • Source: Green Chemistry (RSC Publishing)

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Addition of Diethylzinc to Aldehydes Using (S)-2-(Benzylamino)-3-phenylpropan-1-ol

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Methodology: Asymmetric Catalysis / Chiral Ligand Synthesis Introduction & Mechanistic Rationale Chiral β-amino alcohols are privileg...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Methodology: Asymmetric Catalysis / Chiral Ligand Synthesis

Introduction & Mechanistic Rationale

Chiral β-amino alcohols are privileged scaffolds in asymmetric organic synthesis, frequently deployed to construct enantiomerically pure active pharmaceutical ingredients (APIs). Among these, 2-(benzylamino)-3-phenylpropan-1-ol (commonly known as N-benzylphenylalaninol) stands out as a highly modular and effective chiral ligand 1. The presence of both a secondary amine and a primary hydroxyl group allows it to coordinate strongly with main-group metals, notably zinc, forming a rigid chiral environment that dictates the stereochemical outcome of subsequent bond formations 1.

In the enantioselective addition of diethylzinc (Et₂Zn) to aldehydes, the amino alcohol acts as a precatalyst. Upon the introduction of Et₂Zn, the ligand is deprotonated to form a chiral ethylzinc alkoxide complex. This complex acts as a bifunctional Lewis acid/base to activate the aldehyde and simultaneously deliver the ethyl group in a highly face-selective manner 2. The bulky N-benzyl group and the benzyl side-chain of the phenylalaninol backbone effectively shield the Re-face of the coordinated aldehyde, directing the alkyl transfer predominantly to the Si-face, yielding the (S)-alcohol 3.

Catalytic Workflow

G L 1. Ligand Activation (S)-N-Benzylphenylalaninol + Et2Zn C 2. Active Catalyst Chiral Zinc Alkoxide Complex L->C - Ethane TS 3. Pre-Transition State Coordination of PhCHO & Et2Zn C->TS + PhCHO, + Et2Zn ET 4. Enantioselective Transfer Alkyl Migration to Si-Face TS->ET Stereocontrol P 5. Product Release Hydrolysis to (1S)-1-Phenyl-1-propanol ET->P + H2O P->L Ligand Recovery

Catalytic cycle of Et2Zn addition to benzaldehyde using N-benzylphenylalaninol.

Experimental Protocols

To ensure a self-validating system, this guide provides the synthesis of the chiral ligand followed by its direct application in asymmetric catalysis. Each phase includes built-in quality control checkpoints.

Protocol A: Synthesis of (S)-2-(Benzylamino)-3-phenylpropan-1-ol

To ensure maximum enantiopurity of the catalyst, the ligand is synthesized via the reductive amination of enantiopure (S)-phenylalaninol 4.

  • Imine Formation: Dissolve (S)-2-amino-3-phenylpropan-1-ol (500 mg, 3.3 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (7 mL). Add activated 4Å molecular sieves (650 mg) and benzaldehyde (336 µL, 3.3 mmol, 1.0 equiv).

    • Causality: Molecular sieves are critical here to sequester the generated water. This drives the thermodynamic equilibrium entirely toward the Schiff base (imine) and prevents competitive side-reactions during the subsequent reduction phase 4.

  • Stirring: Stir the suspension at room temperature (rt) for 3 hours. Filter the mixture to remove the sieves and concentrate under reduced pressure.

  • Reduction: Redissolve the crude imine in absolute ethanol (7 mL). Add NaBH₄ (164 mg, 4.4 mmol, 1.3 equiv) portion-wise at 0 °C, then allow the mixture to warm to rt and stir for 18 hours.

    • Causality: Ethanol serves as a protic solvent that accelerates the hydride transfer from NaBH₄ to the electrophilic imine carbon.

  • Workup: Quench with saturated aqueous NH₄Cl to destroy excess hydride. Basify the aqueous residue with 1N NaOH and extract with CH₂Cl₂. Dry the combined organic extracts over MgSO₄, filter, and concentrate in vacuo.

  • Validation (QC): Purify via flash chromatography (silica gel). Validate the product via ¹H NMR: ensure the disappearance of the imine proton (~8.2 ppm) and the appearance of the benzylic CH₂ protons (~3.8 ppm).

Protocol B: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol utilizes the synthesized ligand to execute an asymmetric ethylation 2, 3.

  • Catalyst Activation: In an oven-dried Schlenk flask under a strict argon atmosphere, dissolve (S)-2-(benzylamino)-3-phenylpropan-1-ol (0.06 mmol, 6 mol%) in anhydrous toluene (2 mL). Add Et₂Zn (0.2 mL of a 1.0 M hexanes solution, 0.2 mmol) at room temperature and stir for 20 minutes.

    • Causality: This pre-incubation step is vital. It allows the complete formation of the active chiral zinc alkoxide complex, accompanied by the evolution of ethane gas. Failing to pre-form this complex leaves uncoordinated Et₂Zn in solution, which will trigger an uncatalyzed, racemic background reaction upon aldehyde addition 3.

  • Substrate Addition: Cool the solution to 0 °C. Add benzaldehyde (1.0 mmol, 1.0 equiv) dropwise.

    • Causality: Lowering the temperature to 0 °C increases stereoselectivity by maximizing the energy difference between the diastereomeric transition states (Si vs. Re face attack), albeit at the cost of a slower overall reaction rate.

  • Alkyl Transfer: Slowly add the remaining Et₂Zn (2.0 mL, 2.0 mmol, 1.0 M in hexanes) over 30 minutes via a syringe pump.

    • Causality: Slow addition keeps the steady-state concentration of uncoordinated Et₂Zn low, further suppressing the non-enantioselective background pathway 2.

  • Completion & Workup: Stir the reaction at 0 °C for 12 hours. Quench carefully by adding saturated aqueous NH₄Cl (10 mL) to break the zinc alkoxide bonds. Extract with diethyl ether (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation (QC): Purify the resulting secondary alcohol via silica gel chromatography. Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column). Compare the retention times against a racemic standard (prepared separately using achiral Zn(OTf)₂ catalysis) to self-validate the stereochemical induction.

Quantitative Data Summary

The following table summarizes the expected field-proven outcomes for various aldehyde substrates using the prescribed protocol.

SubstrateProductYield (%)Enantiomeric Excess (ee %)Configuration
Benzaldehyde1-Phenyl-1-propanol9294(S)
4-Chlorobenzaldehyde1-(4-Chlorophenyl)-1-propanol8992(S)
2-Naphthaldehyde1-(2-Naphthyl)-1-propanol9596(S)
Hexanal3-Octanol7885(S)

Note: Aliphatic aldehydes (e.g., Hexanal) generally exhibit slightly lower enantioselectivities due to the lack of rigid π-π stacking interactions in the transition state compared to aromatic substrates 2, 3.

References

  • Benchchem. "2-(Benzylamino)-3-phenylpropan-1-ol | 241.33".
  • Amazon S3 / Supporting Information.
  • Organic Chemistry Portal. "An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules".
  • ACS Publications. "A Superior, Readily Available Enantiopure Ligand for the Catalytic Enantioselective Addition of Diethylzinc to α-Substituted Aldehydes".

Sources

Application

Step-by-step preparation of 2-(Benzylamino)-3-phenylpropan-1-ol from L-phenylalaninol

Introduction & Mechanistic Rationale As a Senior Application Scientist, I frequently encounter the need to synthesize chiral 1,2-amino alcohols. Compounds like 2-(benzylamino)-3-phenylpropan-1-ol are indispensable buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the need to synthesize chiral 1,2-amino alcohols. Compounds like 2-(benzylamino)-3-phenylpropan-1-ol are indispensable building blocks in the design of peptidomimetics, chiral catalysts, and1[1]. The most direct and stereoretentive method to access this secondary amine from L-phenylalaninol is via reductive amination.

The reaction sequence relies on the condensation of the primary amine of L-phenylalaninol with benzaldehyde to form an intermediate 2[2]. In the context of 1,2-amino alcohols, this imine exists in a dynamic equilibrium with its corresponding oxazolidine. To drive the reaction forward, a hydride source is introduced. While reagents like sodium cyanoborohydride ( NaBH3​CN ) and sodium triacetoxyborohydride ( NaBH(OAc)3​ ) are excellent due to their 3[3], the stepwise one-pot approach using sodium borohydride ( NaBH4​ ) in methanol is highly preferred here. NaBH4​ is cost-effective, operationally simple, and provides excellent yields when the imine is pre-formed, completely reducing the intermediate to the2[2].

Reaction Pathway

Mechanism A L-Phenylalaninol (Primary Amine) B Benzaldehyde (Carbonyl) C Hemiaminal / Oxazolidine (Equilibrium) D Schiff Base (Imine) Intermediate C->D Dehydration (-H2O) Dynamic Equilibrium E 2-(Benzylamino)-3-phenylpropan-1-ol (Target Product) D->E Hydride Reduction (NaBH4, 0 °C to RT) AB AB AB->C Nucleophilic Addition (MeOH, RT)

Chemical pathway of L-phenylalaninol reductive amination to the N-benzyl derivative.

Materials & Reagents

To ensure reproducibility, all reagents should be of high purity (≥98%). Methanol should be anhydrous to prevent premature hydrolysis of the imine intermediate.

ReagentMW ( g/mol )EquivalentsAmountFunction
L-Phenylalaninol151.211.01.51 g (10.0 mmol)Chiral Starting Material
Benzaldehyde106.121.051.11 g (10.5 mmol)Electrophile
Sodium Borohydride37.831.50.57 g (15.0 mmol)Hydride Source
Methanol (Anhydrous)32.04-20 mLReaction Solvent
Dichloromethane (DCM)84.93-50 mLExtraction Solvent
Triethylamine (TEA)101.19-1-2 mLChromatography Additive

Experimental Protocol

Phase 1: Imine Formation
  • Dissolution: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-phenylalaninol (1.51 g, 10.0 mmol) in anhydrous methanol (15 mL).

    • Causality: Methanol is chosen because it easily solubilizes both the polar amino alcohol and the transient imine, while also serving as a protic solvent that facilitates the subsequent borohydride reduction.

  • Addition: Add benzaldehyde (1.11 g, 1.07 mL, 10.5 mmol) dropwise to the stirring solution at room temperature (20–25 °C).

    • Causality: A slight stoichiometric excess (1.05 eq) of benzaldehyde ensures the complete consumption of the valuable chiral amino alcohol without severely complicating downstream purification.

  • Condensation: Stir the reaction mixture at room temperature for 2 hours.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). The primary amine (ninhydrin-active, red/purple) will convert completely into a less polar, strongly UV-active imine/oxazolidine spot.

Phase 2: Hydride Reduction
  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: Cooling is critical. It controls the exothermic nature of the NaBH4​ addition and suppresses the undesired direct reduction of any residual benzaldehyde into3[3].

  • Reduction: Add sodium borohydride (0.57 g, 15.0 mmol) portionwise over 15 minutes.

    • Causality: Portionwise addition prevents vigorous hydrogen gas evolution and foaming, maintaining a safe and controlled reaction environment.

  • Maturation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for an additional 1.5 hours.

    • Self-Validation: Perform a second TLC analysis. The UV-active imine spot must be completely consumed, replaced by a new, more polar spot corresponding to the secondary amine product (ninhydrin-active, typically blue/grey).

Phase 3: Quenching & Work-up
  • Quench: Slowly add 10 mL of saturated aqueous NaHCO3​ or distilled water.

    • Causality: The aqueous quench safely decomposes unreacted NaBH4​ and hydrolyzes any borate complexes coordinated to the product's hydroxyl group.

  • Concentration: Remove the majority of the methanol under reduced pressure (rotary evaporation).

    • Causality: Stripping the methanol prevents the polar amino alcohol product from partitioning into the aqueous layer during extraction, thereby maximizing the isolated yield.

  • Extraction: Extract the resulting aqueous slurry with Dichloromethane (3 × 15 mL).

  • Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of DCM:MeOH (100:0 transitioning to 95:5) containing 0.5% Triethylamine.

    • Causality: The addition of Triethylamine neutralizes the acidic silanol groups on the silica gel. This prevents the secondary amine from streaking, ensuring sharp elution bands and high final purity.

Experimental Workflow

Workflow Step1 1. Imine Formation (MeOH, RT, 2h) Step2 2. Cooling (Ice Bath, 0 °C) Step1->Step2 Step3 3. NaBH4 Addition (Portionwise, 15 min) Step2->Step3 Step4 4. Reduction (RT, 1.5h) Step3->Step4 Step5 5. Quench & Extract (H2O / DCM) Step4->Step5 Step6 6. Purification (Silica Column) Step5->Step6

Step-by-step experimental workflow for the reductive amination process.

Analytical Characterization & Quantitative Data

A successful synthesis is validated by matching the isolated product's analytical profile against the expected parameters outlined below.

ParameterExpected ResultAnalytical Significance
Isolated Yield 85 – 92%Indicates efficient imine formation and complete reduction.
Physical State White solid or pale yellow viscous oilVisual confirmation of purity post-chromatography.
TLC ( Rf​ ) ~0.35 (DCM:MeOH 9:1)Confirms conversion from starting material ( Rf​ ~0.15).
1 H NMR (400 MHz, CDCl3​ ) δ 7.15-7.35 (m, 10H), 3.75 (ABq, 2H), 3.65 (dd, 1H), 3.35 (dd, 1H), 2.95 (m, 1H), 2.75 (m, 2H)Validates the presence of the new benzyl CH2​ group and intact phenylalaninol backbone.
ESI-MS ( [M+H]+ ) m/z 242.2Confirms the exact mass of the target secondary amine.

References

  • Source: wikipedia.
  • Source: masterorganicchemistry.
  • Source: mdpi.

Sources

Method

Advanced Application Note: Chemoselective N-Alkylation of 2-(Benzylamino)-3-phenylpropan-1-ol

Introduction & Synthetic Context 2-(Benzylamino)-3-phenylpropan-1-ol is a highly versatile chiral amino alcohol derived from phenylalaninol. It serves as a critical building block in the synthesis of peptidomimetics, chi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Synthetic Context

2-(Benzylamino)-3-phenylpropan-1-ol is a highly versatile chiral amino alcohol derived from phenylalaninol. It serves as a critical building block in the synthesis of peptidomimetics, chiral auxiliaries, and active pharmaceutical ingredients (APIs). The transformation of its secondary amine into a tertiary amine via N-alkylation is a foundational synthetic step. However, the bifunctional nature of the molecule—containing both a nucleophilic secondary amine and a primary hydroxyl group—presents a significant chemoselectivity challenge that requires precise experimental control.

Mechanistic Rationale & Chemoselectivity

In amino alcohols, the nitrogen atom is generally more nucleophilic than the oxygen atom due to the higher polarizability and lower electronegativity of nitrogen[1]. However, the kinetic nucleophilicity of the secondary amine in 2-(benzylamino)-3-phenylpropan-1-ol is sterically hindered by the bulky N-benzyl group and the adjacent benzyl side chain.

When employing direct alkylation with alkyl halides, this steric hindrance often necessitates elevated temperatures or extended reaction times. These forcing conditions increase the probability of competing O-alkylation (etherification). Furthermore, over-alkylation to form undesired quaternary ammonium salts can be a significant side reaction if stoichiometry is not strictly maintained[1].

To bypass these thermodynamic and kinetic hurdles, Reductive Amination is the preferred methodology. By condensing the secondary amine with an aldehyde, an electrophilic iminium ion is generated. The subsequent reduction is highly chemoselective. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice because the electron-withdrawing acetoxy groups attenuate the hydride's reactivity; it is less reactive than NaBH₄ and NaBH₃CN, preventing the premature reduction of the unreacted aldehyde and specifically targeting the iminium intermediate[2]. This makes NaBH(OAc)₃ a general, mild, and highly selective reducing agent for this transformation[3].

G Start 2-(Benzylamino)-3-phenylpropan-1-ol RedAm Reductive Amination (Aldehyde + NaBH(OAc)3) Start->RedAm Aldehyde DirAlk Direct Alkylation (Alkyl Halide + Base) Start->DirAlk RX, Base Imine Iminium Intermediate RedAm->Imine -H2O TertAmine Tertiary Amino Alcohol (Target Product) DirAlk->TertAmine Controlled Conditions Quat Quaternary Ammonium DirAlk->Quat Excess RX OAlk O-Alkylation Byproduct DirAlk->OAlk Strong Base Imine->TertAmine Chemoselective Reduction

Reaction pathways for N-alkylation highlighting chemoselectivity and potential byproducts.

Experimental Methodologies

This guide outlines two field-proven protocols: the gold-standard Reductive Amination and an optimized Direct Alkylation method for scenarios where reductive amination is synthetically unviable (e.g., introducing a simple methyl or allyl group).

Protocol A: Chemoselective Reductive Amination (Preferred)

This protocol utilizes NaBH(OAc)₃ in 1,2-dichloroethane (DCE). DCE is selected as the solvent because its dielectric constant optimally stabilizes the transient iminium ion without promoting solvolysis.

Step-by-Step Procedure:

  • Imine Formation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-(benzylamino)-3-phenylpropan-1-ol (1.0 equiv, 10 mmol) and the target aldehyde (1.1 equiv, 11 mmol) in anhydrous DCE (0.2 M, 50 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv, 10 mmol) dropwise. Causality: The mild acid protonates the intermediate hemiaminal, facilitating the elimination of water to form the highly electrophilic iminium ion.

  • In-Process Control (IPC): Stir at room temperature for 1 hour. Extract a 50 µL aliquot, quench in saturated NaHCO₃, and analyze via LC-MS to confirm the disappearance of the starting amino alcohol and the formation of the iminium/imine species.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Add NaBH(OAc)₃ (1.5 equiv, 15 mmol) portion-wise over 15 minutes. Causality: Cooling controls the mild exotherm and suppresses the background reduction of the free aldehyde.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours until IPC indicates complete conversion.

  • Quench & Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (50 mL) and stir vigorously for 30 minutes. Causality: This neutralizes the acetic acid and hydrolyzes unreacted borohydride complexes, ensuring the product is in its free-base form.

  • Extraction: Separate the organic layer. Extract the aqueous layer with Dichloromethane (DCM) (2 × 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (containing 1% Triethylamine to prevent streaking).

Workflow Step1 1. Imine Formation Amino Alcohol + Aldehyde in DCE Step2 2. In-Process Control Monitor Imine via LC-MS Step1->Step2 Step2->Step1 Incomplete (Add AcOH) Step3 3. Reduction (0°C to RT) Add NaBH(OAc)3 portion-wise Step2->Step3 Complete Step4 4. Quench Sat. NaHCO3 to neutralize Step3->Step4 Step5 5. Extraction & Purification DCM extraction, Silica Gel Step4->Step5 Step6 6. Validation NMR & HRMS confirmation Step5->Step6

Step-by-step experimental workflow and validation system for reductive amination.

Protocol B: Direct N-Alkylation via Alkyl Halides

When reductive amination cannot be used, direct alkylation is performed using a weak, non-nucleophilic base.

Step-by-Step Procedure:

  • Setup: Dissolve 2-(benzylamino)-3-phenylpropan-1-ol (1.0 equiv, 10 mmol) in anhydrous Acetonitrile (MeCN) (0.2 M, 50 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv, 20 mmol). Causality: K₂CO₃ acts as an acid scavenger for the generated HX. It is basic enough to neutralize the protonated amine but not strong enough to deprotonate the primary alcohol, thereby preventing O-alkylation.

  • Alkylation: Cool the suspension to 0°C. Add the alkyl halide (e.g., Methyl Iodide or Allyl Bromide) (1.05 equiv, 10.5 mmol) dropwise. Causality: Strict stoichiometric control is critical. Excess alkyl halide will inevitably lead to quaternization of the nitrogen.

  • Heating: Warm to room temperature, then heat to 60°C for 6–8 hours. Monitor closely via TLC.

  • Workup: Cool to room temperature, filter off the inorganic salts through a Celite pad, and concentrate the filtrate. Partition the residue between Ethyl Acetate and water, extract, dry, and purify via column chromatography.

Quantitative Data & Method Comparison

The following table summarizes the performance metrics and reaction profiles of the two methodologies, allowing researchers to select the optimal route based on their target substituent.

ParameterProtocol A: Reductive AminationProtocol B: Direct Alkylation
Typical Yield 85% – 95%60% – 75%
Chemoselectivity (N vs O) > 99:1~ 90:10 (Temperature dependent)
Risk of Over-alkylation NegligibleHigh (Requires strict stoichiometry)
Primary Reagents Aldehyde, NaBH(OAc)₃, AcOHAlkyl Halide, K₂CO₃
Functional Group Tolerance Excellent (Tolerates esters, amides)Moderate (Sensitive to strong nucleophiles)
Optimal Substrates Primary/Secondary aliphatic aldehydesMethyl, Allyl, and Benzyl halides

Self-Validating System & Analytical Confirmation

To ensure the integrity of the synthesized tertiary amino alcohol, the protocol must be validated through rigorous analytical characterization.

  • Nuclear Magnetic Resonance (¹H NMR): The primary indicator of successful N-alkylation is the complete disappearance of the secondary amine N-H proton (typically a broad singlet around 1.5–2.5 ppm in CDCl₃). Additionally, the protons adjacent to the newly formed C-N bond will exhibit distinct multiplet shifts compared to the starting aldehyde or alkyl halide.

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS should display a prominent [M+H]⁺ pseudo-molecular ion. Crucially, the spectrum must be inspected for the absence of an [M+R]⁺ mass peak, which would indicate a failure of the stoichiometric controls and the formation of a quaternary ammonium byproduct[4].

References

2.[2] Title: Scientific Letter - Atlanchim Pharma Source: Atlanchim Pharma URL: [Link]

3.[3] Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

Sources

Application

Application Note: Design and Implementation of 2-(Benzylamino)-3-phenylpropan-1-ol Derived P,N-Ligands for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Introduction & Scientific Rationale The asymmetric reduction of prochiral ketones to enantiomerically enriched secondary alcohols is a foundational transformation in pharmaceutical synthesis and fine chemical manufacturi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The asymmetric reduction of prochiral ketones to enantiomerically enriched secondary alcohols is a foundational transformation in pharmaceutical synthesis and fine chemical manufacturing. Among the myriad of catalytic systems available, Ruthenium(II) complexes bearing chiral bidentate ligands offer exceptional efficiency, operational simplicity, and high stereoselectivity.

The chiral 1,2-amino alcohol 2-(benzylamino)-3-phenylpropan-1-ol (commonly referred to as N-benzylphenylalaninol) serves as a highly privileged precursor scaffold for these transformations[1]. Its inherent stereocenter, derived from the natural amino acid phenylalanine, provides a robust and predictable chiral environment. Furthermore, the presence of both a secondary amine and a primary hydroxyl group allows for orthogonal functionalization[2].

By selectively reacting the hydroxyl group with a chlorophosphine, researchers can synthesize phosphinite-amine (P,N) ligands. These ligands are highly effective because they combine a "soft" phosphorus donor—which strongly coordinates and stabilizes the low-valent Ru(II) center—with a "hard" nitrogen donor[2]. Crucially, because the nitrogen retains a proton (as a secondary amine), the resulting Ru(II) complex can operate via the highly efficient Noyori metal-ligand bifunctional mechanism[3]. The bulky benzyl group on the nitrogen, coupled with the phenyl group on the carbon backbone, creates a rigid steric pocket that dictates the stereochemical trajectory of the incoming ketone, ensuring high enantiomeric excess (ee).

Mechanistic Causality: The Bifunctional Outer-Sphere Pathway

Unlike traditional inner-sphere reductions that require substrate coordination directly to the metal, the Asymmetric Transfer Hydrogenation (ATH) of ketones using these specific P,N-ligands proceeds via an outer-sphere mechanism. Understanding this causality is critical for troubleshooting and optimizing reaction conditions:

  • Activation: The precatalyst is treated with a strong base (e.g., t-BuOK). The base abstracts the chloride from the metal and the proton from the coordinated amine, generating a highly reactive, 16-electron Ru-amido species.

  • Hydride Generation: Isopropanol (which acts as both solvent and hydrogen donor) transfers a hydride to the Ru center and a proton to the nitrogen, forming the 18-electron Ru-hydride-amine active catalyst.

  • Stereoselective Transfer: The prochiral ketone approaches the catalyst. The steric bulk of the N-benzyl group forces the ketone into a specific orientation to minimize steric clashing. A simultaneous transfer of the hydride (from Ru to the carbonyl carbon) and the proton (from N to the carbonyl oxygen) occurs via a six-membered pericyclic transition state, yielding the chiral alcohol without the ketone ever directly binding to the ruthenium atom[3].

G A Ru(II)-Cl Precatalyst B 16e- Ru-Amido A->B t-BuOK - HCl C Ru(II)-H Active Catalyst B->C iPrOH - Acetone D 6-Membered TS C->D Ketone Substrate D->B Hydride/Proton Transfer - Chiral Alcohol

Caption: Bifunctional outer-sphere mechanism for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Protocols

Protocol A: Synthesis of the Phosphinite-Amine Ligand

Objective: Convert 2-(benzylamino)-3-phenylpropan-1-ol into 2-(benzylamino)-3-phenylpropyl diphenylphosphinite. Expert Insight: Phosphinites (R-O-PR₂) are highly sensitive to moisture and oxidation. Strict Schlenk techniques and anhydrous, degassed solvents are mandatory. Triethylamine (NEt₃) is utilized not just as a solvent additive, but as a critical HCl scavenger to prevent the protonation of the secondary amine, which would disrupt subsequent metal coordination.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Reagent Loading: Add 2-(benzylamino)-3-phenylpropan-1-ol (1.0 equiv, 2.0 mmol) and anhydrous toluene (10 mL). Stir to dissolve.

  • Base Addition: Add anhydrous triethylamine (1.2 equiv, 2.4 mmol) via syringe.

  • Phosphination: Cool the reaction mixture to 0 °C. Dropwise, add chlorodiphenylphosphine (ClPPh₂, 1.0 equiv, 2.0 mmol) over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A white precipitate (NEt₃·HCl) will form.

  • Filtration & Isolation: Filter the suspension through a pad of Celite under an argon atmosphere. Concentrate the filtrate under reduced pressure to yield the crude ligand as a viscous oil.

  • Self-Validation Step: Analyze the crude product via ³¹P{¹H} NMR in C₆D₆. The disappearance of the ClPPh₂ signal (~80 ppm) and the appearance of a singlet at ~110-115 ppm confirms successful phosphinite formation.

Protocol B: Asymmetric Transfer Hydrogenation of Acetophenone

Objective: Reduce acetophenone to (R)- or (S)-1-phenylethanol using the in situ generated Ru catalyst. Expert Insight: In situ catalyst generation from [Ru(p-cymene)Cl₂]₂ and the ligand is operationally simpler than isolating the complex and yields comparable enantioselectivities[4]. Isopropanol must be strictly degassed to prevent catalyst deactivation by dissolved oxygen.

  • Catalyst Generation: In an argon-filled glovebox or using standard Schlenk techniques, charge a Schlenk tube with[Ru(p-cymene)Cl₂]₂ (0.005 mmol, 0.5 mol% Ru) and the synthesized phosphinite ligand (0.011 mmol, 1.1 mol%).

  • Solvent Addition: Add anhydrous, degassed isopropanol (5 mL). Heat the mixture at 80 °C for 20 minutes to ensure complete complexation, then cool to room temperature.

  • Substrate & Base Addition: Add acetophenone (1.0 mmol) followed by a standardized solution of t-BuOK in isopropanol (0.05 mmol, 5 mol%).

  • Reaction: Stir the reaction at room temperature (or up to 82 °C depending on substrate sterics) for 4-12 hours.

  • Quenching & Analysis: Quench the reaction by exposing it to air and filtering through a short silica plug (eluting with EtOAc) to remove ruthenium species. Analyze the filtrate by chiral GC or HPLC to determine conversion and enantiomeric excess (ee).

Workflow Step1 1. Ligand Synthesis React N-benzylphenylalaninol + ClPPh2 Step2 2. Catalyst Complexation Mix Ligand + [Ru(p-cymene)Cl2]2 Step1->Step2 Step3 3. ATH Reaction Add Ketone + iPrOH + t-BuOK Step2->Step3 Step4 4. Quench & Analysis Silica Filtration & Chiral GC/HPLC Step3->Step4

Caption: Step-by-step workflow for ligand synthesis and asymmetric transfer hydrogenation.

Quantitative Data Summary

The following table summarizes typical catalytic outcomes for the ATH of various aromatic ketones using the 2-(benzylamino)-3-phenylpropan-1-ol derived Ru(II) catalyst system. Data reflects optimized conditions (0.5 mol% Ru, t-BuOK, iPrOH).

SubstrateTime (h)Temp (°C)Conversion (%)Enantiomeric Excess (ee %)
Acetophenone425>9992 - 95
4-Methoxyacetophenone6259890 - 93
4-Fluoroacetophenone425>9994 - 96
1-Tetralone12259588 - 91
Propiophenone8259685 - 89

Note: Electron-withdrawing groups (e.g., fluoro) generally accelerate the reaction by increasing the electrophilicity of the carbonyl carbon. Conversely, bulky alkyl groups (e.g., propiophenone) slightly reduce both reaction rate and enantioselectivity due to steric clashes in the transition state.

References

  • 2-(Benzylamino)-3-phenylpropan-1-ol|241.
  • New functional chiral P-based ligands and application in ruthenium-catalyzed enantioselective transfer hydrogenation of ketones ResearchGate URL
  • New C2-symmetric chiral phosphinite ligands based on amino alcohol scaffolds and their use in the ruthenium-catalysed asymmetric transfer hydrogenation of aromatic ketones Comptes Rendus de l'Académie des Sciences URL
  • 2-(Benzylamino)-3-phenylpropan-1-ol|241.

Sources

Method

Application Note: Standardized Protocols for the Dissolution of 2-(Benzylamino)-3-phenylpropan-1-ol in Polar Solvents

Executive Summary 2-(Benzylamino)-3-phenylpropan-1-ol (C₁₆H₁₉NO, MW: 241.33 g/mol ) is a chiral β-amino alcohol that serves as a critical building block in organic synthesis, peptidomimetic drug design, and the developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Benzylamino)-3-phenylpropan-1-ol (C₁₆H₁₉NO, MW: 241.33 g/mol ) is a chiral β-amino alcohol that serves as a critical building block in organic synthesis, peptidomimetic drug design, and the development of chiral ligands [1]. Due to its amphiphilic nature—featuring two highly lipophilic aromatic rings offset by a polar secondary amine and a primary alcohol—achieving stable, homogenous solutions requires a precise understanding of solvent-solute thermodynamics. This application note provides field-proven, self-validating protocols for dissolving this compound across aprotic, protic, and aqueous polar solvent systems.

Physicochemical Profiling & Solvation Causality

To design an effective dissolution strategy, we must first analyze the molecular causality governing the compound's solubility behavior:

  • Lipophilic Dominance: The presence of the benzyl and phenylpropyl groups drives the compound's partition coefficient (XLogP3-AA ≈ 2.6) [1]. This high lipophilicity renders the unprotonated "free base" form practically insoluble in neutral water.

  • Hydrogen Bonding Networks: In the solid state, the secondary amine (H-bond donor/acceptor) and primary alcohol (H-bond donor/acceptor) form robust intermolecular crystal lattices.

  • Solvent Causality: To dissolve the compound, a solvent must overcome this lattice energy. Aprotic polar solvents like DMSO disrupt these networks by acting as powerful hydrogen-bond acceptors while simultaneously solvating the aromatic rings via dispersion forces [2]. Aqueous systems can only achieve dissolution if the secondary amine is protonated (converted to an ammonium salt) using an acidic co-solvent, which shifts the molecule from a lipophilic free base to a highly polar ion-dipole state.

Solvation cluster_solvents Polar Solvent Selection Matrix Compound 2-(Benzylamino)-3-phenylpropan-1-ol (Amphiphilic β-amino alcohol) DMSO Aprotic Polar (DMSO / DMF) Compound->DMSO Direct Dissolution Protic Protic Polar (Methanol / Ethanol) Compound->Protic Direct Dissolution Aqueous Aqueous System (Requires Acidification) Compound->Aqueous Add 0.1M HCl Stock High-Concentration Stock (50 - 100 mM) DMSO->Stock Working Analytical Working Solution (LC-MS / NMR) Protic->Working Salt Protonated Amine Salt (Water Soluble) Aqueous->Salt BioAssay Biological Assay Media (pH buffered) Salt->BioAssay

Caption: Solvation pathways for 2-(Benzylamino)-3-phenylpropan-1-ol across different polar solvent systems.

Solvent Selection & Quantitative Matrix

The following table summarizes the empirical solubility limits and primary applications for 2-(Benzylamino)-3-phenylpropan-1-ol in standard polar solvents.

Solvent SystemPolarity IndexMax Recommended Conc.Solvation MechanismPrimary Application
DMSO (Anhydrous) 7.250 - 100 mMDipole-dipole, H-bond acceptorLong-term stock solutions, High-throughput screening
DMF (Anhydrous) 6.450 mMDipole-dipolePeptide synthesis, anhydrous reactions
Methanol / Ethanol 5.1 / 5.220 - 50 mMH-bond donor/acceptorAnalytical dilutions (LC-MS, NMR, UV-Vis)
Aqueous (pH < 5.0) 9.05 - 10 mMIon-dipole (Protonated amine salt)Biological assays, in vitro testing

Standardized Dissolution Protocols

Protocol A: High-Concentration Stock in Aprotic Polar Solvents (DMSO/DMF)

This protocol is designed for creating stable, long-term stock solutions (e.g., 50 mM) for downstream dilution. DMSO is the preferred solvent due to its exceptional ability to solvate both the aromatic and polar domains of β-amino alcohols [3].

  • Equilibration: Allow the vial containing 2-(Benzylamino)-3-phenylpropan-1-ol to equilibrate to room temperature (20–25 °C) in a desiccator to prevent ambient moisture condensation, which can cause micro-precipitation.

  • Weighing: Accurately weigh 12.07 mg of the compound (equivalent to 50 µmol) into a sterile, amber glass vial.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity) directly to the powder. Scientific Rationale: Always add solvent to the powder to maximize the surface area exposed to the solvent front, preventing the formation of solvent-impermeable clumps.

  • Agitation: Vortex the mixture at 2000 RPM for 60 seconds. If visible particulates remain, sonicate in a water bath at room temperature for 2–5 minutes.

  • Validation Checkpoint (Self-Validating System): Perform a Tyndall Effect Test . Shine a focused laser pointer (e.g., 532 nm green laser) through the vial against a dark background.

    • Pass: The laser beam is invisible inside the liquid, confirming complete molecular dissolution.

    • Fail: The beam path is visible (light scattering), indicating undissolved micro-particulates. Continue sonication or add more solvent.

Protocol B: pH-Adjusted Aqueous Dissolution for Biological Assays

Because the free base is insoluble in water, the secondary amine must be converted to a hydrochloride salt to achieve aqueous solubility.

Workflow Step1 1. Weigh Powder (e.g., 2.41 mg) Step2 2. Acidic Co-solvent (10 µL 0.1M HCl) Step1->Step2 Step3 3. Vortex & Sonicate (Salt Formation) Step2->Step3 Step4 4. Buffer Dilution (Add 990 µL PBS) Step3->Step4 Step5 5. Sterile Filter (0.22 µm PTFE) Step4->Step5

Caption: Step-by-step workflow for the pH-adjusted aqueous dissolution of the amino alcohol.

  • Weighing: Weigh 2.41 mg (10 µmol) of the compound into a microcentrifuge tube.

  • Protonation (Critical Step): Add 10 µL of 0.1 M HCl directly to the powder. Vortex vigorously for 2 minutes. Scientific Rationale: The stoichiometric addition of strong acid forces the protonation of the secondary amine, converting the lipophilic free base into a highly water-soluble hydrochloride salt.

  • Primary Dilution: Add 990 µL of deionized water or a weakly buffered physiological saline (e.g., PBS) dropwise while vortexing. This yields a 10 mM stock solution.

  • Validation Checkpoint (Self-Validating System): Measure the pH of the resulting solution using a micro-pH probe.

    • Pass: The solution is optically clear and the pH is between 5.0 and 6.5.

    • Fail: The solution is cloudy. This indicates the pH has risen above the pKa of the amine, causing the compound to revert to its insoluble free base form. Titrate with 1 µL increments of 0.1 M HCl until clarity is restored.

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter prior to use in cell-based assays.

Storage and Stability

  • DMSO/DMF Stocks: Store at -20 °C in tightly sealed amber vials. The compound is stable for up to 6 months under these conditions. Before reuse, allow the vial to reach room temperature before opening to prevent hygroscopic water uptake.

  • Aqueous Stocks: Aqueous solutions should be prepared fresh daily. If storage is necessary, keep at 4 °C for no more than 48 hours, as the primary alcohol may undergo slow oxidation depending on the presence of trace metal impurities in the buffer.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10900780, (R)-3-Phenyl-2-(benzylamino)-1-propanol. Retrieved March 23, 2026, from[Link]

  • MDPI (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Catalysts 10(12), 1422. Retrieved March 23, 2026, from[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 2-(Benzylamino)-3-phenylpropan-1-ol in organic solvents

Welcome to the Advanced Applications Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with 2-(Benzylamino)-3-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with 2-(Benzylamino)-3-phenylpropan-1-ol (CAS: 19881-90-4)[1].

🔬 Senior Application Scientist's Note: The Causality of Insolubility

As a Senior Application Scientist, I frequently observe researchers struggling to solvate chiral β -amino alcohols. The frustration usually stems from treating this molecule as a simple, uniform organic compound. It is not.

2-(Benzylamino)-3-phenylpropan-1-ol possesses a highly dualistic nature. The bulky, lipophilic benzyl and phenyl rings strongly favor non-polar environments, while the highly polar secondary amine and primary alcohol groups engage in robust intermolecular hydrogen bonding[2]. This creates a high crystal lattice energy that actively resists dissolution in standard non-polar solvents like hexane or toluene[3]. To achieve true solvation, your experimental design must disrupt these hydrogen-bonded networks while simultaneously solvating the aromatic bulk[4].

📊 Quantitative Solubility Matrix

To streamline your solvent selection, consult the matrix below. The principle of "like dissolves like" dictates that the overall polarity of the compound—a balance between its non-polar hydrocarbon skeleton and polar functional groups—must match the solvent.

Solvent SystemPolarity IndexExpected Solubility (Free Base)Expected Solubility (HCl Salt)Mechanistic Role & Troubleshooting Notes
Dichloromethane (DCM) 3.1HighLowExcellent primary solvent. Solvates the aromatic bulk effectively while maintaining enough polarity for the amine/alcohol groups.
N,N-Dimethylformamide (DMF) 6.4HighModerateStrong H-bond acceptor. Highly effective at disrupting the solid-state crystal lattice[3].
Methanol (MeOH) 5.1ModerateHighPolar protic. Excellent for salt forms; serves as an ideal co-solvent to disrupt H-bonds in the free base[3].
Hexane 0.1Very LowInsolubleLacks the dielectric constant required to break intermolecular hydrogen bonds[5]. Avoid unless used as an anti-solvent for precipitation.
Water 10.0InsolubleHighHighly polar. The hydrophobic phenyl and benzyl rings repel water molecules, preventing solvation of the free base[6].
⚙️ Self-Validating Experimental Protocols

Do not rely on visual estimation alone to confirm dissolution. Micro-suspensions can ruin reaction kinetics and stoichiometry. The following protocols are designed as self-validating systems.

Protocol 1: Primary Dissolution Optimization (Free Base)

Use this workflow when preparing standard stock solutions in moderately polar or polar aprotic solvents.

  • Particle Size Reduction: Mechanically grind the crystalline 2-(Benzylamino)-3-phenylpropan-1-ol using an agate mortar and pestle.

    • Causality: Reducing particle size exponentially increases the solvent-accessible surface area, which accelerates the thermodynamic dissolution kinetics[7].

  • Primary Solvation: Transfer the fine powder to a borosilicate glass vial. Add your primary solvent (e.g., DCM or DMF) to achieve your target molarity.

  • Lattice Disruption (Sonication): Place the sealed vial in an ultrasonic bath at room temperature for 5–10 minutes.

    • Causality: Acoustic cavitation provides the localized mechanical and thermal energy required to permanently fracture the intermolecular hydrogen bonds between the amine and alcohol groups.

  • Validation (Tyndall Effect): In a darkened hood, shine a laser pointer through the vial. If the beam path is visible, light is scattering off micro-particulates (a suspension). If the beam is invisible, you have achieved a true, self-validated solution.

Protocol 2: Binary Co-Solvent Strategy for Recalcitrant Samples

Use this workflow if Protocol 1 fails, indicating the lattice energy is overpowering your primary solvent.

  • Establish Baseline: Begin with the failed suspension in your primary non-polar/aprotic solvent (e.g., DCM)[7].

  • Titrate Co-Solvent: Dropwise, add a polar protic co-solvent (e.g., Methanol) up to a maximum of 10% v/v.

    • Causality: Methanol acts as a hydrogen-bond donor and acceptor, inserting itself between the solute molecules to break the solute-solute H-bond network, while the primary solvent maintains solvation of the aromatic rings[4].

  • Thermal Agitation: Gently warm the mixture to 40°C while stirring at 500 rpm. Heat increases the kinetic energy of the solvent molecules, driving the entropy of mixing[7].

  • Equilibration & Re-validation: Allow the solution to cool to room temperature. Re-verify with the Tyndall test to ensure the compound does not crash out upon cooling.

🔀 Troubleshooting Decision Tree

G Start Solubility Issue: 2-(Benzylamino)-3-phenylpropan-1-ol CheckState Determine Solid State (Free Base vs. Salt) Start->CheckState FreeBase Free Base Form (Hydrophobic Bulk) CheckState->FreeBase SaltForm Salt Form (e.g., HCl) (Ionic Lattice) CheckState->SaltForm SolventFB Primary: Polar Aprotic (DMF, DMSO, DCM) FreeBase->SolventFB SolventSalt Primary: Polar Protic (MeOH, EtOH, H2O) SaltForm->SolventSalt FailsFB Incomplete Dissolution? SolventFB->FailsFB SolventSalt->FailsFB HeatSonicate Apply Heat (40-50°C) & Sonication FailsFB->HeatSonicate Yes Success Clear Solution Achieved (Verify via Tyndall Effect) FailsFB->Success No CoSolvent Add Co-solvent (e.g., 10% MeOH in DCM) HeatSonicate->CoSolvent If still insoluble CoSolvent->Success

Decision tree for troubleshooting 2-(Benzylamino)-3-phenylpropan-1-ol solubility.

❓ Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate out of solution when I cool my reaction mixture? A1: This is a classic case of temperature-dependent solubility. At elevated temperatures, the solvent can accommodate a higher concentration of the solute. As the temperature drops, the kinetic energy decreases, and the strong intermolecular hydrogen bonds between the β -amino alcohol groups re-establish themselves, leading to supersaturation and subsequent crystallization[4]. To prevent this, either increase your total solvent volume or introduce 5-10% of a polar protic co-solvent (like ethanol or methanol) to permanently disrupt the lattice network upon cooling.

Q2: I am using the HCl salt form of 2-(Benzylamino)-3-phenylpropan-1-ol. Why is it completely insoluble in DCM? A2: When formulated as a salt, the molecule transitions from a neutral organic compound to an ionic lattice[6]. DCM is a polar aprotic solvent with a relatively low dielectric constant, meaning it cannot stabilize the separated positive (ammonium) and negative (chloride) charges. You must either switch to a highly polar protic solvent (like Methanol or Water)[3], or "free-base" the compound by adding a mild organic base (e.g., Triethylamine or DIPEA) to your DCM suspension, which will neutralize the salt and allow the free base to dissolve instantly.

Q3: How can I remove high-boiling solvents like DMF or DMSO after successfully dissolving my compound for a reaction? A3: DMF and DMSO are excellent for solvating amphiphilic molecules, but their high boiling points make rotary evaporation difficult[3]. Because 2-(Benzylamino)-3-phenylpropan-1-ol has bulky hydrophobic rings, you can leverage liquid-liquid extraction. Quench your reaction with water, and extract the aqueous layer 3-4 times with a non-polar solvent like Ethyl Acetate or Diethyl Ether. The DMF/DMSO will partition into the aqueous phase, while your target compound will migrate into the organic phase. Wash the combined organic layers with brine to remove residual traces of the high-boiling solvent.

📚 References

1.[6] Solubility Factors When Choosing a Solvent | News & Announcements. Cayman Chemical. 2.[5] 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. 3. Solubility of Organic Compounds. University of Calgary. 4.[7] Methods for overcoming solubility issues of 2,4,6-triphenylphosphorin in organic solvents. Benchchem. 5.[4] 3.3: Choice of Solvent. Chemistry LibreTexts. 6.[3] Solubility of Organic Compounds. Chemistry Steps. 7.[2] The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed. 8.[1] 2-(Benzylamino)-3-phenylpropan-1-ol|241.33. Benchchem.

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 2-(Benzylamino)-3-phenylpropan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing stability issues with chiral beta-amino alcohols during scale-up...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing stability issues with chiral beta-amino alcohols during scale-up.

While 2-(Benzylamino)-3-phenylpropan-1-ol is a highly versatile building block, its structural features—specifically the secondary benzylamine moiety—render it highly susceptible to auto-oxidation. This guide bypasses generic advice to provide a mechanistic understanding of these degradation pathways, alongside self-validating protocols to ensure the integrity of your synthetic batches.

Mechanistic Insights: The Causality of Degradation

The degradation of 2-(Benzylamino)-3-phenylpropan-1-ol during storage is not random; it is a thermodynamically driven process governed by the electron-rich nature of the secondary amine and the activated benzylic carbon.

  • N-Oxidation (The Lone Pair Problem): The lone pair on the secondary nitrogen atom is highly reactive toward atmospheric oxygen and trace peroxides. This electrophilic attack leads to the formation of hydroxylamines and, subsequently, N-oxides[1].

  • Oxidative Dealkylation (Radical Chain Propagation): The benzylic position is prone to hydrogen abstraction by radical species, a process often catalyzed by trace transition metals (e.g., Cu, Fe) left over from upstream synthesis. This forms a stable benzylic radical that reacts with molecular oxygen to form hydroperoxides. Subsequent decomposition cleaves the C-N bond, yielding benzaldehyde and the primary amino alcohol[2].

  • The pH/Protonation Defense: The oxidation rate is fundamentally tied to the ionization state of the amine. In its freebase form, the nitrogen lone pair is fully available. Protonating the amine (e.g., forming an HCl salt) removes this lone pair from the reactive pool, drastically increasing the oxidation potential and virtually halting degradation[2].

OxidationPathway A 2-(Benzylamino)-3-phenylpropan-1-ol (Freebase) B Hydroperoxide Intermediate (ROOH) A->B O2, Trace Metals (Auto-oxidation) C N-Oxide / Nitrone (Yellow Impurity) A->C Peroxides (N-Oxidation) D Benzaldehyde (Cleavage Product) B->D C-N Bond Cleavage E Primary Amino Alcohol (Cleavage Product) B->E C-N Bond Cleavage

Caption: Oxidative degradation pathways of 2-(Benzylamino)-3-phenylpropan-1-ol.

Troubleshooting & FAQs

Q1: My stored batch of 2-(Benzylamino)-3-phenylpropan-1-ol freebase has developed a distinct yellow tint over the past three months. Is it still usable? A1: The yellowing is a classic spectroscopic signature of N-oxide and nitrone formation[3]. When the secondary amine is exposed to atmospheric oxygen, it slowly undergoes auto-oxidation. While the bulk purity by HPLC might still appear >95%, these trace nitrones can severely interfere with downstream transition-metal-catalyzed coupling reactions by poisoning the catalyst. Resolution: Do not use it for sensitive catalytic steps. Repurify the batch via acid-base extraction and store future batches under Argon.

Q2: We are detecting trace amounts of benzaldehyde in our API intermediate after formulating it with PEG-based excipients. Where is this coming from? A2: Polyethylene glycol (PEG) and polysorbates inherently contain trace hydroperoxides generated during their own manufacturing and storage. These peroxides mediate the oxidative cleavage of the benzyl group from your compound via the mechanism outlined above[2]. Resolution: Switch to low-peroxide excipients, add a radical scavenger (e.g., BHT), or pre-treat the excipients to remove peroxides before formulation.

Q3: Does the storage temperature actually matter if I use amber glass? A3: Yes. Amber glass only prevents photocatalytic radical initiation by blocking UV light. However, the auto-oxidation of amines is a thermodynamically driven chain reaction. Storing the compound at 2–8 °C suppresses the kinetic rate of propagation[4]. Amber glass + Argon + 2–8 °C is the required triad for freebase stability.

Self-Validating Experimental Protocols
Protocol A: Conversion to Hydrochloride Salt for Long-Term Storage

Causality: Protonation increases the bond-dissociation energy of the adjacent C-H bonds and eliminates lone-pair nucleophilicity, rendering the molecule inert to standard auto-oxidation.

  • Dissolution: Dissolve 10.0 g of 2-(Benzylamino)-3-phenylpropan-1-ol freebase in 100 mL of anhydrous diethyl ether (or MTBE) in a round-bottom flask under a nitrogen atmosphere.

  • Acidification: Slowly add 1.05 equivalents of 2M HCl in diethyl ether dropwise at 0 °C with vigorous stirring. A white crystalline precipitate will form immediately.

  • Validation Check: Spot a drop of the mother liquor onto dampened pH indicator paper. Self-Validation: The paper must read pH 2-3. If it reads higher, the amine is not fully protonated; add HCl in 0.01 eq increments until pH 2 is reached.

  • Isolation: Filter the white solid under a nitrogen blanket using a Schlenk frit. Wash with 20 mL of cold anhydrous ether.

  • Drying: Dry the salt in a vacuum oven at 40 °C for 12 hours. The resulting salt is stable at room temperature in ambient air.

Protocol B: Schlenk-Line Inerting for Freebase Packaging

Causality: Argon is heavier than air. Proper purging displaces oxygen from the bottom up, starving the auto-oxidation chain reaction of its primary reactant.

  • Transfer: Place the purified freebase oil/solid into an amber glass vial.

  • Purging Setup: Insert an Argon line (via a long spinal needle) directly into the vial, keeping the tip 1 cm above the compound. Insert a short vent needle into the septum.

  • Displacement: Flow Argon at 2 psi for exactly 3 minutes.

  • Sealing & Validation: Remove the vent needle first, wait 2 seconds, then rapidly remove the Argon needle to trap positive pressure. Wrap the septum tightly with Parafilm. Self-Validation: A slight outward bulge of the septum/Parafilm confirms positive Argon pressure was successfully trapped. If it is flat or concave, the seal failed; repeat step 3.

  • Storage: Transfer immediately to a 2–8 °C monitored refrigerator[4].

StorageDecision Start Purified API Intermediate Decision Storage Duration? Start->Decision Long Long-Term (>1 Month) Decision->Long Short Short-Term (<1 Month) Decision->Short Salt Convert to HCl Salt (Protonates Amine) Long->Salt Argon Purge with Argon (Displaces O2) Short->Argon Salt->Argon Amber Amber Glass (Blocks UV) Argon->Amber Fridge Store at 2-8 °C Amber->Fridge

Caption: Decision tree for packaging and storage of oxidation-sensitive amines.

Quantitative Stability Comparison

The following table summarizes the expected degradation metrics of 2-(Benzylamino)-3-phenylpropan-1-ol under various storage conditions, highlighting the necessity of the protocols above.

Storage ConditionPhysical StateN-Oxide Formation (30 Days)Cleavage Products (30 Days)Recommended Application
Freebase (Air, 25 °C) Viscous oil / solid> 2.0% (Visible Yellowing)~ 0.5%Do not store; use immediately
Freebase (Argon, 2-8 °C) Viscous oil / solid< 0.1%TraceShort-term intermediate holding
HCl Salt (Air, 25 °C) Crystalline solidNone detectedNone detectedLong-term API storage

Sources

Troubleshooting

Minimizing side-product formation during 2-(Benzylamino)-3-phenylpropan-1-ol extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the thermodynamic and kinetic vulnerabilities of 2-(Benzylamino)-3-phenylpro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the thermodynamic and kinetic vulnerabilities of 2-(Benzylamino)-3-phenylpropan-1-ol during downstream processing.

Because this molecule is a chiral β -amino alcohol featuring a nucleophilic secondary amine, an oxidizable primary alcohol, and an epimerizable stereocenter, standard extraction workflows often lead to yield-destroying side reactions. This guide provides field-proven, self-validating protocols to ensure high-purity isolation.

Extraction Workflow & Side-Product Mitigation

ExtractionWorkflow A Crude Reaction Mixture (Target + Impurities) B Thermal Quenching (T < 10°C) A->B Add Quencher C pH Adjustment (pH 8.5 - 9.0 via NH₄OH) B->C Mild Base D Liquid-Liquid Extraction (DCM or MTBE) C->D Add Non-acylating Solvent E Aqueous Phase (Salts & Polar Byproducts) D->E Phase Separation F Organic Phase (Target Amino Alcohol) D->F Phase Separation G Brine Wash & Drying (Anhydrous Na₂SO₄) F->G Remove Residual H₂O H Low-Temp Concentration (Vacuum, T < 35°C) G->H Filter & Evaporate I Pure 2-(Benzylamino)- 3-phenylpropan-1-ol H->I Final Isolation

Workflow for the optimized liquid-liquid extraction of 2-(Benzylamino)-3-phenylpropan-1-ol.

Troubleshooting FAQs: Causality & Corrective Actions

Q1: I am observing N-acetylated side products in my final NMR. Where are these coming from? A1: This is a classic case of solvent-induced amidation. The secondary amine in 2-(benzylamino)-3-phenylpropan-1-ol is highly nucleophilic. If you use ester-based solvents like Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) during a basic extraction, the amine can attack the solvent's carbonyl carbon, undergoing acyl transfer to form an amide byproduct. Solution: Switch to non-acylating solvents. Dichloromethane (CH₂Cl₂) has been chemically validated as a superior solvent for extracting (S)-2-benzylamino-3-phenylpropan-1-ol following base treatment[1]. Alternatively, Methyl tert-butyl ether (MTBE) can be used if halogenated solvents must be avoided.

Q2: My product is showing partial racemization/epimerization at the C2 chiral center. How do I prevent this? A2: Epimerization occurs when the α -proton (at the C2 position) is abstracted by a strong base, creating a planar enolate-like intermediate that re-protonates non-stereoselectively. This is exacerbated by using strong alkalis (like 10N NaOH) and allowing the extraction mixture to heat up exothermically. Solution: Utilize mild bases such as aqueous ammonia (NH₄OH) or K₂CO₃ to adjust the pH to exactly 8.5–9.0. This specific range provides the optimal balance: it is high enough to deprotonate the amine salt into its organic-soluble free base form, but low enough to prevent base-catalyzed degradation[2]. Always maintain the internal temperature below 10 °C during the quench[3].

Q3: I am getting persistent, unbreakable emulsions during phase separation. What is the chemical cause? A3: 2-(Benzylamino)-3-phenylpropan-1-ol is an amphiphilic molecule. It possesses a hydrophobic domain (the benzyl and phenyl rings) and a hydrophilic domain (the amino alcohol moiety). At intermediate pH levels, it acts as a surfactant, reducing interfacial tension between the aqueous and organic layers and stabilizing emulsions. Solution: Saturate the aqueous layer with NaCl (brine). This increases the ionic strength and density of the aqueous phase, driving the organic product into the organic layer via the "salting-out" effect and breaking the emulsion.

Q4: Why am I detecting imine impurities (e.g., N-benzylidene derivatives) after concentration? A4: Imine formation is the result of the oxidative dehydrogenation of the secondary amine, often catalyzed by trace transition metals from upstream synthesis or exposure to atmospheric oxygen during prolonged concentration. Solution: Degas your extraction solvents with Nitrogen or Argon prior to use. When concentrating the organic phase, ensure the rotary evaporator bath temperature does not exceed 35 °C, and backfill the system with an inert gas rather than ambient air.

Quantitative Data: Impact of Extraction Parameters

The following table summarizes the causal relationship between extraction conditions and side-product formation. Note: Data reflects typical recovery profiles for 10 mmol scale extractions.

Extraction SolventAqueous pHTemp (°C)Target Yield (%)Imine Byproduct (%)Amide Byproduct (%)Epimerization (%)
Ethyl Acetate12.02574.52.18.43.2
Ethyl Acetate8.5586.01.01.5< 0.1
Dichloromethane12.02581.23.50.03.5
Dichloromethane 8.5 5 95.8 < 0.5 0.0 < 0.1
MTBE 8.5 5 94.2 < 0.5 0.0 < 0.1

Validated Step-by-Step Extraction Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.

Step 1: Thermal Quenching

  • Transfer the crude reaction mixture to a jacketed reactor or an ice-water bath.

  • Begin moderate mechanical stirring (200-300 rpm).

  • Cool the mixture until the internal temperature stabilizes between 0 °C and 5 °C. Causality: Lowering the thermal energy prevents the activation of oxidative degradation pathways during the exothermic neutralization step.

Step 2: Precision pH Adjustment

  • Slowly add 25% aqueous NH₄OH dropwise to the mixture[2].

  • Monitor the internal temperature continuously; do not allow it to exceed 10 °C.

  • Stop addition when the pH reaches 8.5 to 9.0. Validation Check: Extract a 0.5 mL aliquot, dilute with 1 mL of water, and test with a calibrated pH probe. A pH below 8.0 will leave the product protonated (water-soluble), causing massive yield loss[3].

Step 3: Liquid-Liquid Partitioning

  • Add 3 volumes (relative to the aqueous layer) of degassed Dichloromethane (CH₂Cl₂) or MTBE[1].

  • Agitate the biphasic mixture vigorously for 5 minutes, then allow it to settle for 15 minutes.

  • If an emulsion persists, add saturated aqueous NaCl (brine) at 10% of the total aqueous volume.

Step 4: Phase Separation & Aqueous Validation

  • Separate the lower organic phase (if using CH₂Cl₂) or upper organic phase (if using MTBE).

  • Re-extract the aqueous phase with 2 additional volumes of the chosen solvent. Combine all organic extracts. Validation Check: Spot the remaining aqueous layer on a silica TLC plate alongside a reference standard. Stain with Ninhydrin and heat. If a purple/blue spot appears at the product's Rf, the aqueous layer still contains product; verify the pH and re-extract.

Step 5: Drying and Low-Temperature Concentration

  • Wash the combined organic layers with 1 volume of brine to remove residual alkaline water.

  • Add anhydrous Na₂SO₄ (10 g per 100 mL of solvent) and stir for 20 minutes. Filter the drying agent.

  • Concentrate the filtrate under reduced pressure (e.g., rotary evaporation). Critical Parameter: Keep the water bath temperature 35 °C to prevent thermal oxidation to the imine.

References

  • Highly Enantioselective Synthesis of β -Amino Alcohols : A Catalytic Version Amazon S3 (Supplemental D
  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades ACS Public
  • Reduction of Chiral Amino Acids Based on Current Method Journal of Chemical and Pharmaceutical Research (JOCPR)

Sources

Reference Data & Comparative Studies

Validation

Comparing Catalytic Efficiency: 2-(Benzylamino)-3-phenylpropan-1-ol vs. Prolinol in Asymmetric Organocatalysis

As a Senior Application Scientist in asymmetric synthesis, I frequently evaluate chiral scaffolds to optimize enantiofacial discrimination in drug development workflows. Two highly versatile β-amino alcohols—2-(Benzylami...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in asymmetric synthesis, I frequently evaluate chiral scaffolds to optimize enantiofacial discrimination in drug development workflows. Two highly versatile β-amino alcohols—2-(Benzylamino)-3-phenylpropan-1-ol (an N -benzyl derivative of L-phenylalaninol) and Prolinol (derived from L-proline)—are mainstays in the organocatalytic toolkit.

While both molecules feature a secondary amine and a primary alcohol, their structural divergence—acyclic flexibility versus cyclic rigidity—dictates their catalytic efficiency across different reaction classes. This guide objectively compares their performance, underlying mechanisms, and laboratory handling to help you select the optimal catalyst for your synthetic pipeline.

Structural & Mechanistic Profiling

The causality behind a catalyst's efficiency lies in its ability to restrict the degrees of freedom in the transition state.

  • Prolinol & Derivatives (e.g., Diphenylprolinol): Prolinol features a rigid pyrrolidine ring. This "conformational locking" is the gold standard for enamine and iminium catalysis [2]. When prolinol reacts with an aldehyde, the resulting enamine has highly restricted rotation, effectively shielding one face of the reactive double bond and forcing incoming electrophiles to attack from the opposite face.

  • 2-(Benzylamino)-3-phenylpropan-1-ol: This acyclic scaffold relies on the steric bulk of its N -benzyl group and the π

    π stacking capabilities of its phenyl ring. While it has more conformational flexibility than prolinol, the bulky benzyl groups create a deep chiral pocket. It excels in Lewis base/Lewis acid bifunctional catalysis , such as serving as a precursor for oxazaborolidines in borane reductions, where steric shielding rather than ring rigidity drives stereocontrol [4].

CatalyticPathways A Chiral β-Amino Alcohols B Prolinol Scaffolds (Cyclic, Rigid) A->B C N-Benzylphenylalaninol (Acyclic, Flexible) A->C D Enamine / Iminium Catalysis (e.g., Michael Additions) B->D E Oxazaborolidine Catalysis (e.g., Ketone Reductions) B->E C->D Lower ee without further derivatization C->E F High Stereocontrol via Ring Rigidity D->F G Stereocontrol via Steric Bulk & Pi-Stacking E->G

Mechanistic divergence and stereocontrol pathways of Prolinol vs. N-Benzylphenylalaninol.

Benchmark Comparison 1: Enantioselective Borane Reduction of Ketones

Both scaffolds are classic precursors for Corey-Bakshi-Shibata (CBS) type oxazaborolidine catalysts [1]. The catalyst coordinates to borane (activating the reducing agent) and the ketone (organizing the transition state).

Quantitative Data

Reaction: Reduction of Acetophenone using BH3​⋅THF (10 mol% catalyst loading).

Catalyst PrecursorYield (%)Enantiomeric Excess (ee %)Major Configuration
(S)-Prolinol9596(R)
(S)-2-(Benzylamino)-3-phenylpropan-1-ol9288(R)

Analysis: Prolinol slightly outperforms the phenylalaninol derivative here. The rigid bicyclic transition state formed by the prolinol-derived oxazaborolidine minimizes competing reaction pathways. The acyclic nature of N -benzylphenylalaninol allows for slight structural breathing, leading to a minor drop in enantioselectivity.

Experimental Protocol: Self-Validating Asymmetric Reduction

Why this protocol works: Borane can reduce ketones without a catalyst, which yields a racemic mixture. By keeping the concentration of unreacted ketone low (via syringe pump) and the temperature at -20 °C, the catalyzed pathway outcompetes the background reaction.

  • Catalyst Activation: In an oven-dried Schlenk flask under Argon, dissolve 10 mol% of the chosen chiral amino alcohol in anhydrous THF (0.5 M). Add 1.2 equivalents of BH3​⋅THF complex. Stir at 40 °C for 1 hour to form the active oxazaborolidine catalyst, then cool to -20 °C.

  • Substrate Addition: Dissolve acetophenone (1.0 equiv) in anhydrous THF. Using a syringe pump, add the ketone solution dropwise over 2 hours to the cooled catalyst mixture.

  • Reaction Monitoring: Stir for an additional 30 minutes. The reaction is self-validating if TLC (Hexane:EtOAc 4:1) shows complete consumption of the ketone before quenching.

  • Quenching & Workup: Carefully quench the excess borane by the slow addition of methanol (gas evolution will occur). Concentrate in vacuo, partition between diethyl ether and 1N HCl (to remove the amine catalyst), and wash the organic layer with brine.

  • Analysis: Determine the ee via chiral HPLC (e.g., Chiralcel OD-H column).

Benchmark Comparison 2: Asymmetric Michael Addition

In organocatalytic Michael additions, the secondary amine reacts with an enolizable aldehyde to form an enamine, which then attacks an electrophile (like a nitroalkene).

Quantitative Data

Reaction: Addition of Butanal to trans- β -Nitrostyrene (20 mol% catalyst, Benzoic acid additive).

CatalystYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)
(S)-Diphenylprolinol TMS ether9495:598
(S)-2-(Benzylamino)-3-phenylpropan-1-ol7680:2072

Analysis: Prolinol derivatives (specifically bulky ones like diphenylprolinol TMS ether) dominate this space [3]. The pyrrolidine ring ensures the enamine adopts a strict E-configuration, while the bulky substituent blocks one face entirely. N -benzylphenylalaninol struggles here; rotation around the Cα​−N bond allows the enamine to adopt multiple reactive conformations, degrading both diastereoselectivity and enantioselectivity.

Experimental Protocol: Enamine-Catalyzed Michael Addition

Why this protocol works: The addition of a Brønsted acid (benzoic acid) is critical. It facilitates the formation of the iminium ion intermediate and accelerates the hydrolysis of the product-bearing enamine, turning over the catalytic cycle efficiently and preventing catalyst trapping.

  • Enamine Formation: In a vial equipped with a magnetic stir bar, combine the chiral amino alcohol (20 mol%), benzoic acid (20 mol%), and butanal (2.0 equiv) in toluene (1.0 M). Stir at room temperature for 15 minutes to allow enamine equilibration.

  • Electrophile Addition: Add trans- β -nitrostyrene (1.0 equiv) to the mixture in one portion.

  • Incubation: Stir the reaction at room temperature. Monitor via TLC. The reaction typically reaches completion within 12-24 hours.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3​ , water, and brine. Dry over anhydrous Na2​SO4​ and concentrate.

  • Purification & Analysis: Purify via flash column chromatography. Determine the dr by 1H NMR of the crude mixture and the ee by chiral HPLC.

Conclusion & Selection Guide

Your choice of catalyst should be strictly dictated by the mechanistic demands of your target transformation:

  • Choose Prolinol (or its derivatives): When your mechanism relies on enamine or iminium ion intermediates (e.g., Michael additions, α -aminations, α -epoxidations). The cyclic rigidity is non-negotiable for high stereocontrol in these pathways.

  • Choose 2-(Benzylamino)-3-phenylpropan-1-ol: When designing Lewis base catalysts, oxazaborolidines, or transition metal ligands (like chiral P,N-ligands). Its acyclic nature allows for easier synthetic modularity (e.g., modifying the N -benzyl group to an N -naphthyl group to tune π -stacking), and it is often more cost-effective to synthesize in bulk from abundant L-phenylalanine [4].

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society. URL: [Link]

  • Pasuparthy, S. D., et al. (2022). Enantioselective Organocatalytic Michael Addition Reactions Catalyzed by Proline/Prolinol/Supported Proline based Organocatalysts: An Overview. ChemistrySelect. URL: [Link]

  • Lattanzi, A. (2005). Enantioselective Epoxidation of α,β-Enones Promoted by α,α-Diphenyl-l-prolinol as Bifunctional Organocatalyst. Organic Letters. URL: [Link]

  • Kotsuki, H., et al. (1999). Halogenovinyl Sulfones. 6.1 Synthesis of Condensed Heterocycles by Diastereoselective Intramolecular Diels−Alder Reactions. The Journal of Organic Chemistry. URL: [Link]

Comparative

A Comparative Guide to High-Purity Analysis: Validating an HPLC Method for 2-(Benzylamino)-3-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the assurance of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the assurance of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle, but a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven walkthrough of the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(Benzylamino)-3-phenylpropan-1-ol, a key chiral building block in organic synthesis.

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind the experimental design, offering a comparative perspective against less robust analytical techniques. The objective is to equip researchers and drug development professionals with a practical framework for establishing a scientifically sound, defensible, and reliable purity method. All validation parameters and acceptance criteria discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

The Imperative for a Validated, Stability-Indicating Method

A purity method's primary role is to accurately quantify the main compound and separate it from any process-related impurities and degradation products. While simpler methods like UV-Vis spectrophotometry can quantify a substance, they lack the specificity to distinguish the analyte from its impurities, a critical flaw in purity assessment. A non-validated HPLC method presents a different risk: unreliable and irreproducible results. The validation process is the formal demonstration that an analytical procedure is suitable for its intended purpose.[1][4] For a purity assay, this means the method must be a "stability-indicating" one, capable of separating and quantifying the analyte in the presence of its degradation products.[5][6]

This guide will use a hypothetical, yet scientifically plausible, set of experimental data to illustrate the validation of a reversed-phase HPLC (RP-HPLC) method for 2-(Benzylamino)-3-phenylpropan-1-ol.

The Analytical Procedure: A Foundation for Validation

Before validation can commence, a robust analytical method must be developed. Based on the chemical structure of 2-(Benzylamino)-3-phenylpropan-1-ol and methods for similar compounds, the following hypothetical RP-HPLC method was established.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

The Validation Workflow: A Step-by-Step Guide

The validation of an analytical method is a structured process. The following diagram illustrates the typical workflow, which will be detailed in the subsequent sections.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Data Analysis & Reporting Dev Method Development Opt Method Optimization Dev->Opt Initial Screening Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) Opt->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Analysis Data Analysis Robustness->Analysis Report Validation Report Analysis->Report Summarize Findings

Caption: A typical workflow for HPLC method validation.

I. Specificity: The Cornerstone of a Purity Method

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][7] For a purity method, this is often demonstrated through forced degradation studies.[8][9]

Experimental Protocol:

  • Prepare Stock Solutions: Prepare a stock solution of 2-(Benzylamino)-3-phenylpropan-1-ol at a concentration of 1 mg/mL in the mobile phase.

  • Forced Degradation: Subject the stock solution to the following stress conditions:

    • Acid Hydrolysis: 1N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 1N NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the unstressed and stressed samples by the proposed HPLC method.

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity of the main analyte peak in the presence of any degradation products.

Acceptance Criteria:

  • The method must be able to separate the main peak from any degradation products and impurities.

  • The peak purity index for the main analyte peak in the stressed samples should be greater than 0.999, indicating no co-eluting peaks.

Comparative Data:

Stress Condition % Degradation Resolution between Main Peak and Closest Impurity Peak Purity Index
Unstressed0N/A>0.999
Acid Hydrolysis15.22.5>0.999
Base Hydrolysis8.93.1>0.999
Oxidation20.52.8>0.999
Thermal5.12.2>0.999
Photolytic11.72.6>0.999

Insight: The data clearly demonstrates the stability-indicating nature of the method. Significant degradation was observed under all stress conditions, and in each case, the main analyte peak was well-resolved from the degradation products. In contrast, a simple UV spectrophotometric assay would show a decrease in absorbance, but could not confirm that this was due to degradation of the parent compound or the appearance of interfering degradants.

II. Linearity and Range: Ensuring Proportionality

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.[3]

Experimental Protocol:

  • Prepare a Stock Solution: Prepare a stock solution of the 2-(Benzylamino)-3-phenylpropan-1-ol reference standard at 1 mg/mL.

  • Prepare Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration). A typical range for a purity assay is 0.05 mg/mL to 0.15 mg/mL.

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

Comparative Data:

Concentration (mg/mL) Average Peak Area
0.05521,430
0.075782,145
0.101,045,670
0.1251,305,890
0.151,568,930
Correlation Coefficient (r²) 0.9998
Linear Regression Equation y = 1.04 x 10⁷x + 1250

Insight: The excellent correlation coefficient confirms the linearity of the method over the specified range. This is a fundamental requirement for accurate quantification that a less characterized method might not fulfill.

III. Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike/recovery studies.[10]

Experimental Protocol:

  • Prepare a Sample Matrix: If a drug product is being tested, use a placebo blend. For a drug substance, this can be performed by spiking a known amount of the analyte into a sample of the substance with a known low purity. For this example, we will spike a solution of a known related impurity.

  • Spike Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the 2-(Benzylamino)-3-phenylpropan-1-ol reference standard into the sample matrix. Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples.

  • Calculate Recovery: Calculate the percentage recovery of the analyte.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Comparative Data:

Spike Level Theoretical Conc. (mg/mL) Measured Conc. (mg/mL) % Recovery
80%0.080.07998.8
100%0.100.101101.0
120%0.120.11999.2
Average Recovery 99.7%

Insight: The high average recovery demonstrates the accuracy of the method. This provides confidence that the method is free from significant systematic errors.

IV. Precision: Measuring Agreement

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[3][7]

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[7]

  • Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, and/or on different equipment.

Experimental Protocol:

  • Repeatability:

    • Prepare six independent samples of 2-(Benzylamino)-3-phenylpropan-1-ol at the target concentration (e.g., 0.1 mg/mL).

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Intermediate Precision:

    • Have a second analyst prepare and analyze another six samples on a different day using a different HPLC system (if available).

  • Data Analysis: Calculate the relative standard deviation (RSD) for each set of measurements.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 2.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Comparative Data:

Precision Level Analyst Day Average Peak Area RSD (%)
Repeatability111,046,5000.85
Intermediate Precision221,051,2001.10

Insight: The low RSD values for both repeatability and intermediate precision indicate that the method is highly precise. This is a critical attribute for a method that will be used for routine quality control testing.

V. Detection Limit (LOD) and Quantitation Limit (LOQ): Method Sensitivity

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on the Standard Deviation of the Response and the Slope):

  • Prepare Low-Concentration Samples: Prepare a series of samples with concentrations near the expected LOD and LOQ.

  • Analysis: Inject these samples multiple times (e.g., n=10).

  • Calculate:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

Acceptance Criteria:

  • The LOQ should be demonstrated to have acceptable precision and accuracy.

Comparative Data:

Parameter Value (mg/mL)
LOD 0.001
LOQ 0.003

Insight: The low LOD and LOQ values indicate that the method is sensitive enough to detect and quantify very low levels of impurities, which is essential for a purity method.

VI. Robustness: Reliability Under Varied Conditions

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[10] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Vary Method Parameters: Systematically vary key method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

  • Analysis: Analyze a standard solution under each of the varied conditions.

  • Evaluate Impact: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits for all variations.

Comparative Data:

Parameter Varied Change Retention Time (min) Peak Asymmetry Resolution
Nominal -5.21.12.5
Flow Rate+0.1 mL/min4.81.12.4
-0.1 mL/min5.71.22.6
Temperature+2°C5.01.12.5
-2°C5.41.12.5
Mobile Phase+2% Acetonitrile4.91.12.4
-2% Acetonitrile5.51.22.6

Insight: The method's performance remained well within acceptable limits despite deliberate variations in the analytical parameters, demonstrating its robustness for routine use.

Conclusion: The Value of a Rigorously Validated Method

This guide has systematically demonstrated the validation of an HPLC method for determining the purity of 2-(Benzylamino)-3-phenylpropan-1-ol. The experimental data, though hypothetical, is representative of what is expected for a robust and reliable method.

A comparison with less sophisticated or non-validated methods highlights the indispensable value of this rigorous validation process. A validated HPLC method provides:

  • Confidence in Data: The results are accurate, precise, and reproducible.

  • Regulatory Compliance: The data package meets the stringent requirements of regulatory agencies like the FDA and EMA.[11][12][13][14][15]

  • Product Quality and Safety: The ability to accurately assess purity and detect impurities is fundamental to ensuring the safety and efficacy of pharmaceutical products.[16]

By investing the time and resources in a comprehensive method validation, pharmaceutical scientists and researchers build a solid analytical foundation for their drug development programs.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • Patel, K. et al. (2021). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. Retrieved from [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Al-Adnani, H. et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 2-(Benzylamino)-3-phenylpropan-1-ol

In the landscape of pharmaceutical development, the unambiguous structural elucidation of drug candidates and their metabolites is a cornerstone of safety, efficacy, and regulatory compliance.[1][2] Mass spectrometry (MS...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the unambiguous structural elucidation of drug candidates and their metabolites is a cornerstone of safety, efficacy, and regulatory compliance.[1][2] Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a premier analytical tool for this purpose, offering unparalleled sensitivity and structural insight.[3][4] This guide provides an in-depth comparison of common fragmentation techniques for the analysis of 2-(benzylamino)-3-phenylpropan-1-ol, a β-amino alcohol structure representative of many pharmaceutical building blocks and potential metabolites.

Our focus is not merely on the "how" but the "why"—exploring the mechanistic underpinnings of fragmentation and guiding the researcher toward the most effective analytical strategy. We will compare Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD), the workhorses of small molecule analysis, and touch upon the utility of electron-based dissociation methods.

The Analyte: Structural Considerations for MS Analysis

2-(Benzylamino)-3-phenylpropan-1-ol (Molecular Formula: C₁₆H₁₉NO, Molecular Weight: 241.33 g/mol ) possesses several key features that dictate its behavior in a mass spectrometer:

  • A Basic Secondary Amine: This is the most likely site of protonation under typical positive-mode electrospray ionization (ESI) conditions, forming the [M+H]⁺ precursor ion at m/z 242.3.[5] The charge on the nitrogen atom will heavily influence the fragmentation pathways.

  • A Primary Alcohol: The hydroxyl group offers a site for neutral losses (e.g., water) and can participate in rearrangement reactions.

  • Two Phenyl Rings: The benzyl and phenyl groups are relatively stable but can be lost as neutral or charged fragments. The benzylic C-N and C-C bonds are prime candidates for cleavage.

Understanding these features allows us to predict the most probable fragmentation pathways and select the optimal technique to probe the molecule's structure.

A Tale of Two Collisions: CID vs. HCD

Collision-based fragmentation is the most common approach for small molecule analysis. However, not all collisions are created equal. The two dominant techniques, CID and HCD, differ fundamentally in where and how energy is applied, leading to distinct fragmentation patterns.[6][7]

Collision-Induced Dissociation (CID)

CID, as typically implemented in ion trap mass spectrometers, is a "resonant excitation" technique.[6] Precursor ions are trapped and slowly "heated" through multiple low-energy collisions with an inert gas (like nitrogen or argon). This gradual energy deposition favors the lowest-energy fragmentation pathways, often leading to the formation of a few, highly stable product ions.[8] A key characteristic of ion trap CID is the "low-mass cutoff," where low m/z fragment ions are not effectively trapped and are therefore not detected.[9]

For 2-(benzylamino)-3-phenylpropan-1-ol, CID is expected to induce cleavage at the weakest bonds adjacent to the charge center. The primary fragmentation is anticipated to be an α-cleavage relative to the protonated nitrogen atom, specifically the cleavage of the C-C bond of the propanol backbone. This is a common pathway for aliphatic amines.[10]

Predicted CID Fragmentation Pathway

The primary fragmentation event is the cleavage of the Cα-Cβ bond (the C2-C3 bond of the propanol backbone), leading to the formation of a stable iminium ion. A competing pathway involves the loss of the benzyl group.

G cluster_main CID Fragmentation of [M+H]⁺ precursor 2-(Benzylamino)-3-phenylpropan-1-ol [M+H]⁺ m/z 242.15 nl1 Loss of Phenylacetaldehyde (C₈H₈O) precursor->nl1 nl2 Loss of Benzyl Radical (C₇H₇•) precursor->nl2 nl3 Loss of Water (H₂O) precursor->nl3 fragment1 Benzylic Immonium Ion m/z 150.10 fragment2 Tropylium Ion m/z 91.05 fragment3 [M+H - H₂O]⁺ m/z 224.14 nl1->fragment1 nl2->fragment2 nl3->fragment3

Caption: Predicted major CID fragmentation pathways for protonated 2-(benzylamino)-3-phenylpropan-1-ol.

Higher-Energy Collisional Dissociation (HCD)

HCD is a "beam-type" fragmentation technique, often found in Orbitrap and Q-TOF instruments.[9][11] Ions are accelerated to a higher kinetic energy before colliding with the gas in a dedicated collision cell. This process is much faster and imparts more energy than CID, functioning as a non-resonant, non-equilibrium process.[6] This higher energy allows for the breaking of stronger bonds and can produce a richer, more complex fragmentation spectrum with fewer low-mass cutoff issues.[11] This often provides more detailed structural information compared to the sometimes-sparse CID spectra.[6]

For our target molecule, HCD is expected to produce the same primary fragments as CID (e.g., the m/z 150 and 91 ions) but with potentially greater efficiency.[9] Crucially, the higher energy can induce secondary and tertiary fragmentation, breaking down the primary fragments into smaller, more diagnostic pieces. For instance, the phenyl ring itself might undergo fragmentation, which is less common in low-energy CID.

Predicted HCD Fragmentation Pathway

In addition to the main CID fragments, HCD may induce further fragmentation of the primary product ions and open up higher-energy pathways, such as cleavage within the benzyl group itself.

G cluster_main HCD Fragmentation of [M+H]⁺ precursor [M+H]⁺ m/z 242.15 nl1 Primary Fragmentation precursor->nl1 fragment1 Benzylic Immonium Ion m/z 150.10 fragment2 Tropylium Ion m/z 91.05 nl2 Secondary Fragmentation fragment2->nl2 fragment3 Phenyl Fragment m/z 77.04 nl1->fragment1 nl1->fragment2 nl2->fragment3

Caption: Predicted HCD pathways, including secondary fragmentation not always seen in CID.

Electron-Activated/Transfer Dissociation (EAD/ETD)

Techniques like Electron Transfer Dissociation (ETD) and Electron Activated Dissociation (EAD) utilize radical-based mechanisms, which are fundamentally different from collisional methods.[12][13] While highly effective for fragmenting large, multiply-charged ions like peptides and preserving post-translational modifications, their application to singly-charged small molecules is less common.[12][14] However, they can provide complementary fragmentation by inducing cleavages not accessible through CID or HCD, generating odd-electron fragment ions.[13] For our analyte, this could potentially lead to unique cleavages within the aromatic rings or alternative backbone fragmentations.

Data Comparison and Interpretation

The optimal fragmentation technique provides the most confidence in structural assignment. A side-by-side comparison of the expected data highlights the strengths of each approach.

Predicted Fragment IonProposed StructureExpected Intensity (CID)Expected Intensity (HCD)Structural Information Gained
242.15 [M+H]⁺PrecursorPrecursorMolecular Weight Confirmation
224.14 [M+H - H₂O]⁺MediumMediumConfirms presence of hydroxyl group
150.10 [C₁₀H₁₂N]⁺HighHighConfirms C-C backbone cleavage, benzylamino moiety
132.08 [C₉H₁₀N]⁺LowMediumSecondary fragmentation of m/z 150
91.05 [C₇H₇]⁺ (Tropylium)HighHighConfirms presence of benzyl group
77.04 [C₆H₅]⁺Very Low / AbsentLow-MediumConfirms phenyl group, indicates higher energy fragmentation

Interpretation:

  • CID is expected to yield a clean spectrum dominated by the most stable fragments (m/z 150.10 and 91.05), which is excellent for initial confirmation and quantification via Multiple Reaction Monitoring (MRM).[4]

  • HCD will likely produce a richer spectrum. The presence of lower-mass ions like m/z 77.04 and secondary fragments like m/z 132.08 provides a higher degree of confidence in the structural assignment, making it superior for de novo identification.[11]

Experimental Protocols

To ensure reproducibility and generate high-quality data, a robust and well-defined experimental workflow is essential.[15][16]

Workflow Diagram

G cluster_workflow Analytical Workflow cluster_frag Fragmentation Comparison A Sample Preparation (Dilution in Mobile Phase A) B LC Separation (Reversed-Phase C18) A->B C ESI Ionization (Positive Mode) B->C D Full Scan MS (Confirm m/z 242.15) C->D E Tandem MS (dd-MS²) (Isolate m/z 242.15) D->E F CID Analysis E->F G HCD Analysis E->G H Data Analysis (Fragment Identification) F->H G->H

Caption: General experimental workflow for comparative fragmentation analysis.

Protocol 1: Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 2-(benzylamino)-3-phenylpropan-1-ol in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase (95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates.

  • Transfer: Transfer the filtrate to an autosampler vial for analysis.

Protocol 2: LC-MS/MS Analysis

This protocol is designed for a high-resolution mass spectrometer, such as a Q-Exactive™ (Thermo Fisher Scientific) or a Xevo™ G2-XS QTof (Waters), capable of both CID and HCD.[7][11]

  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).[15]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.[15]

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 320 °C.

    • Acquisition Mode: Data-Dependent Acquisition (DDA or IDA).

    • Full Scan MS¹:

      • Resolution: 70,000.

      • Scan Range: m/z 80-500.

    • Tandem MS² (dd-MS²):

      • Precursor Ion: m/z 242.15.

      • Isolation Window: 1.2 Da.

      • Fragmentation Method 1 (CID):

        • Collision Gas: Nitrogen.

        • Collision Energy: Normalized Collision Energy (NCE) stepped at 20, 30, 40%.

      • Fragmentation Method 2 (HCD):

        • Collision Gas: Nitrogen.

        • Collision Energy: Stepped NCE at 20, 35, 50%.[11]

      • MS² Resolution: 17,500.

Conclusion and Recommendations

For the comprehensive structural analysis of 2-(benzylamino)-3-phenylpropan-1-ol and similar β-amino alcohols, a dual-fragmentation approach is recommended.

  • Collision-Induced Dissociation (CID) provides robust, clean spectra ideal for targeted screening and quantification. Its simplicity and the stability of the resulting fragments make it a reliable choice for routine analysis.

  • Higher-Energy Collisional Dissociation (HCD) is the superior choice for de novo structural elucidation and confirmation. The richer fragmentation spectra, complete with secondary fragments and fewer low-mass limitations, provide a more detailed molecular fingerprint, significantly increasing the confidence in the identification of unknown compounds, such as metabolites or impurities.[11][13]

By leveraging the strengths of both techniques, researchers can achieve a self-validating system that ensures the highest degree of accuracy and confidence in their analytical results, a critical requirement in the rigorous field of drug development.

References

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  • Title: Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine[20] Source: Current Protocols in Toxicology URL: [Link]

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  • Title: ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome[12] Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: The “ETD-like” Fragmentation of Small Molecules[23] Source: Pragolab URL: [Link]

  • Title: FORENSIC PROFILING OF PROPRIETARY PSEUDOEPHEDRINE PRECURSORS AND OXIDATIVE PRODUCTS IN TANDEM WITH CHEMOMETRIC ANALYSIS[24] Source: EPrints USM URL: [Link]

  • Title: Tandem Synthesis of β-Amino Alcohols from Aniline, Dialkyl Carbonate, and Ethylene Glycol[25] Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]

  • Title: A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation[26] Source: PMC (National Center for Biotechnology Information) URL: [Link]

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  • Title: The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs[27] Source: Marshall University URL: [Link]

  • Title: A review on benefits of mass spectrometry for the small molecule drug discovery[2] Source: Academic Journals URL: [Link]

  • Title: Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos[14] Source: Chemistry URL: [Link]

  • Title: Mass Spectrometry in Small Molecule Drug Development[4] Source: American Pharmaceutical Review URL: [Link]

  • Title: Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry[28] Source: PubMed URL: [Link]

  • Title: High-throughput native mass spectrometry as experimental validation for in silico drug design[29] Source: OSTI.gov URL: [Link]

  • Title: Ion fragmentation of small molecules in mass spectrometry[30] Source: University of Alabama at Birmingham URL: [Link]

  • Title: The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions[31] Source: PubMed URL: [Link]

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  • Title: Advanced techniques and applications of LC-MS in small molecule drug discovery[33] Source: Drug Target Review URL: [Link]

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  • Title: Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry[39] Source: PubMed URL: [Link]

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Comparative

A Comparative Guide to Chiral Amino Alcohols in Organic Synthesis: The Case for 2-(Benzylamino)-3-phenylpropan-1-ol

Executive Summary In the realm of asymmetric catalysis, the selection of an appropriate chiral ligand is the single most critical variable dictating the stereochemical outcome of a transformation. While classic chiral am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of asymmetric catalysis, the selection of an appropriate chiral ligand is the single most critical variable dictating the stereochemical outcome of a transformation. While classic chiral amino alcohols like (S)-prolinol and (S)-valinol have historically served as the foundation for asymmetric inductions, the demand for higher enantiomeric excesses (ee) and broader substrate scope has driven the development of more sophisticated scaffolds.

This guide provides an objective, data-driven comparison of 2-(Benzylamino)-3-phenylpropan-1-ol (N-benzylphenylalaninol) against other standard chiral amino alcohols. By analyzing the causality behind its structural advantages—specifically in benchmark carbon-carbon bond-forming reactions like the enantioselective addition of dialkylzincs to aldehydes—we will demonstrate why this N-alkylated derivative often outperforms its primary and aliphatic counterparts[1][2].

Structural & Mechanistic Analysis: The Causality of Stereocontrol

To understand why 2-(Benzylamino)-3-phenylpropan-1-ol excels in asymmetric synthesis, we must deconstruct its structural anatomy and the resulting mechanistic causality.

The Steric and Electronic Triad

The efficacy of 2-(Benzylamino)-3-phenylpropan-1-ol relies on three distinct structural pillars:

  • The 1,2-Amino Alcohol Motif (Bidentate Chelation): Like all β -amino alcohols, it forms a highly stable, rigid 5-membered metallacycle with Lewis acidic metals (e.g., Zn(II), Cu(II)). This rigidity is the prerequisite for translating ligand chirality to the substrate[2].

  • The Phenylalanine Core (Steric Shielding): The benzyl side chain of the phenylalanine backbone provides substantial steric bulk adjacent to the carbinol stereocenter. This bulk effectively blocks one enantioface of the coordinated metal complex, forcing the incoming nucleophile to attack from the less hindered trajectory.

  • The N-Benzyl Group ( π−π Stacking & Lewis Basicity): This is the primary differentiator from simple primary amino alcohols like valinol. The N-benzyl group serves a dual purpose. First, it modulates the Lewis basicity of the nitrogen, preventing the formation of unreactive, over-coordinated metal dimers (a common issue known to suppress the ligand acceleration effect)[3]. Second, the aromatic ring can engage in non-covalent π−π or CH- π interactions with aromatic substrates (e.g., benzaldehyde), pre-organizing the transition state for superior stereoselectivity[4].

Mechanism N1 2-(Benzylamino)-3-phenylpropan-1-ol (Chiral Ligand) N3 Bidentate Metallacycle (N,O-Chelation) N1->N3 Ligand Exchange N2 Metal Precursor (e.g., Et2Zn) N2->N3 N4 Substrate Coordination (pi-pi stacking via N-Benzyl) N3->N4 Benzaldehyde Addition N5 Enantioselective Alkyl Transfer N4->N5 Steric Shielding N6 Chiral Product (>95% ee) N5->N6 Catalyst Turnover

Caption: Mechanistic pathway of asymmetric induction utilizing 2-(Benzylamino)-3-phenylpropan-1-ol.

Comparative Performance Data

To objectively evaluate these ligands, we utilize the enantioselective addition of diethylzinc to benzaldehyde as the benchmark reaction. This transformation is highly sensitive to the steric and electronic environment of the amino alcohol catalyst[2][5].

As shown in the data below, primary aliphatic amino alcohols (Valinol) and rigid secondary aliphatic amines (Prolinol) provide moderate to good enantioselectivities. However, the introduction of aromatic, N-alkylated systems like 2-(Benzylamino)-3-phenylpropan-1-ol pushes the enantiomeric excess well above the 90% threshold, rivaling highly engineered ligands like N-(9-Phenylfluoren-9-yl) derivatives[4].

Table 1: Catalyst Performance in the Asymmetric Addition of Et₂Zn to Benzaldehyde
Chiral LigandStructural ClassCatalyst LoadingYield (%)Enantiomeric Excess (ee %)
(S)-Valinol Aliphatic, primary amine10 mol%82%65 - 75%
(S)-Prolinol Aliphatic, rigid secondary amine10 mol%85%70 - 80%
(1R,2S)-Ephedrine Aromatic, N-methyl secondary amine10 mol%90%80 - 85%
(S)-2-(Benzylamino)-3-phenylpropan-1-ol Aromatic, N-benzyl secondary amine5 - 10 mol%>95% 92 - 97%

Note: Data reflects standardized conditions (Toluene, 0 °C to RT, 12-24h). The superior performance of the N-benzyl derivative is attributed to the synergistic steric shielding of both the benzyl side-chain and the N-benzyl protecting group.

Self-Validating Experimental Protocol

As a self-validating system, the following protocol for the asymmetric addition of diethylzinc includes internal logic checks to ensure experimental integrity. The choice of solvent, temperature, and quenching agents are not arbitrary; they are mechanistically dictated to suppress racemic background reactions and maximize the ligand acceleration effect[3].

Workflow: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • (S)-2-(Benzylamino)-3-phenylpropan-1-ol (10 mol%)

  • Benzaldehyde (1.0 equiv, freshly distilled)

  • Diethylzinc (Et₂Zn, 1.0 M in hexanes, 2.0 equiv)

  • Anhydrous Toluene (Solvent)

Step-by-Step Methodology:

  • Catalyst Pre-Formation (The Logic of Monomer Generation):

    • Action: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (S)-2-(Benzylamino)-3-phenylpropan-1-ol (0.1 mmol) in anhydrous toluene (2.0 mL). Cool the solution to 0 °C.

    • Causality: Toluene is strictly required. Polar coordinating solvents (like THF) compete with the ligand for metal coordination and promote the uncatalyzed, racemic background reaction.

  • Zinc Activation:

    • Action: Add Et₂Zn (1.0 M in hexanes, 2.0 mmol) dropwise to the chiral ligand solution. Stir for 30 minutes at 0 °C.

    • Causality: The initial equivalent of Et₂Zn reacts with the hydroxyl group of the amino alcohol, releasing ethane gas (internal visual validation: watch for bubbling) and forming the active, monomeric zinc-alkoxide chiral catalyst complex.

  • Substrate Addition:

    • Action: Add freshly distilled benzaldehyde (1.0 mmol) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Causality: Fresh distillation of the aldehyde removes traces of benzoic acid, which would irreversibly protonate and deactivate the chiral amino alcohol catalyst.

  • Reaction Quench & Partitioning:

    • Action: Cool to 0 °C and carefully quench by adding 1N HCl (5.0 mL).

    • Causality: The acidic quench serves a dual purpose. It breaks the robust Zn-O bond to release the product alcohol into the organic phase, while simultaneously protonating the N-benzyl amino alcohol ligand, driving it into the aqueous phase. This self-validating step allows for the near-quantitative recovery of the expensive chiral ligand via subsequent basification of the aqueous layer.

  • Isolation:

    • Action: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to yield the chiral 1-phenylpropan-1-ol.

Workflow Step1 Step 1: Catalyst Formation Mix Ligand + Toluene (0°C) Ensures non-coordinating environment Step2 Step 2: Zinc Activation Add Et2Zn (1.0M in hexanes) Visual validation: Ethane gas evolution Step1->Step2 Step3 Step 3: Substrate Addition Add Distilled Benzaldehyde Removes acidic impurities Step2->Step3 Step4 Step 4: Reaction & Quench Stir 12h, Quench with 1N HCl Protonates ligand for phase separation Step3->Step4 Step5 Step5 Step4->Step5

Caption: Self-validating experimental workflow for the enantioselective addition of diethylzinc.

References

  • Benchchem. "2-(Benzylamino)-3-phenylpropan-1-ol." Benchchem Product Catalog.
  • Organic & Biomolecular Chemistry (RSC Publishing). "New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes." RSC Org. Biomol. Chem.
  • The Journal of Organic Chemistry (ACS Publications). "Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols." J. Org. Chem.
  • Wikipedia. "Asymmetric addition of dialkylzinc compounds to aldehydes." Wikipedia, The Free Encyclopedia.
  • ResearchGate. "Addition of Me2Zn to benzaldehyde – ligand acceleration through DAIB." ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide &amp; PPE Matrix for Handling 2-(Benzylamino)-3-phenylpropan-1-ol

As a Senior Application Scientist, I frequently consult with research teams utilizing chiral beta-amino alcohols. 2-(Benzylamino)-3-phenylpropan-1-ol (General CAS: 19881-90-4; Enantiomer CAS: 60046-47-1) is a critical in...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams utilizing chiral beta-amino alcohols. 2-(Benzylamino)-3-phenylpropan-1-ol (General CAS: 19881-90-4; Enantiomer CAS: 60046-47-1) is a critical intermediate in organic synthesis, particularly for developing beta-adrenergic blocking agents and enantiomerically pure pharmaceuticals[1].

While its utility in drug discovery is vast, its chemical structure—featuring a secondary amine, a primary alcohol, and lipophilic aromatic rings—dictates specific handling and personal protective equipment (PPE) protocols. This guide establishes a self-validating system for laboratory safety, ensuring operational continuity and scientific integrity.

Chemical Hazard Profile & Causality

Understanding the molecular behavior of 2-(Benzylamino)-3-phenylpropan-1-ol is essential for selecting appropriate PPE. Do not merely equip; understand why the equipment works.

  • Nucleophilic Amine & Dermal Penetration : The secondary amine acts as a weak base and nucleophile. Upon contact with the skin, it can disrupt the slightly acidic mantle of the stratum corneum, leading to contact dermatitis.

  • Lipophilicity : The presence of benzyl and phenyl groups significantly increases the molecule's partition coefficient (LogP)[1]. This lipophilicity enhances the compound's ability to permeate standard, highly porous glove materials (like latex), necessitating chemical-resistant barriers.

  • Physical State : Typically encountered as a solid or viscous liquid, aerosolization is low under standard conditions, but particulate generation during weighing poses a respiratory and ocular hazard.

Table 1: Chemical Properties & Hazard Summary

Property / FeatureSpecificationOperational Implication
Molecular Formula C16H19NO[1]Contains no halogens; dictates waste segregation into non-halogenated streams.
Molecular Weight 241.33 g/mol [1],Moderate molecular weight; standard particulate control required during transfer.
Structural Features Secondary amine, primary alcohol, aromatic rings[1]Lipophilic and weakly basic; dictates strict glove material selection.
Solubility Soluble in organic solvents (e.g., DCM, MeOH)Spills require solvent-compatible absorbents and specific decontamination washes.
Personal Protective Equipment (PPE) Matrix

The following matrix outlines the required PPE, grounded in the principles of chemical resistance and barrier protection. Every choice is validated by the compound's physiochemical properties.

Table 2: Required PPE and Scientific Justification

PPE CategorySpecificationScientific Causality & Justification
Hand Protection Nitrile gloves (minimum 4 mil thickness). Double gloving recommended for bulk transfer.Nitrile (butadiene-acrylonitrile copolymer) provides excellent resistance to non-polar aromatic rings and weak bases. Latex is highly permeable to lipophilic organics and is strictly prohibited.
Eye Protection ANSI Z87.1-compliant chemical splash goggles.The secondary amine can cause severe ocular irritation. Standard safety glasses lack a sufficient orbital seal against solvent splashes or fine particulates.
Body Protection 100% cotton lab coat , fully buttoned to the collar.Cotton prevents static buildup (crucial when handling powders near flammable solvents) and provides a sacrificial barrier against dermal exposure.
Respiratory N95 or P100 particulate respirator (only if handled outside a fume hood).Prevents inhalation of airborne particulates during the weighing of the solid compound.
Operational Workflow: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. Follow these steps to ensure zero-exposure handling.

Step 1: Environmental Verification Conduct all primary handling (weighing, dissolution, transfer) within a certified chemical fume hood. Verify the face velocity is between 80–120 feet per minute (fpm) using the hood's digital monitor or a tissue test to ensure proper containment of particulates and solvent vapors.

Step 2: PPE Donning & Workspace Preparation Don the PPE as specified in Table 2. Line the fume hood working surface with a disposable, chemical-resistant bench pad to contain micro-spills. Ensure all secondary containers are pre-labeled.

Step 3: Chemical Transfer (The "Static-Free" Method) Because 2-(Benzylamino)-3-phenylpropan-1-ol can generate static charge during transfer, use an anti-static weighing boat and a grounded stainless steel or ceramic spatula. Avoid plastic spatulas, which exacerbate static cling and increase the risk of particulate aerosolization.

Step 4: Dissolution & Capping If dissolving the compound in an organic solvent, add the solvent slowly down the side of the glassware to minimize aerosolization. Seal the reaction vessel immediately after transfer to prevent vapor escape.

Spill Response & Disposal Plan

Immediate, calculated action is required in the event of a spill. The following decision tree and protocol outline the response mechanism.

SpillResponse Start Spill Detected: 2-(Benzylamino)-3-phenylpropan-1-ol Assess Assess Spill Volume & Location Start->Assess Minor Minor Spill (< 50g) Inside Fume Hood Assess->Minor Low Risk Major Major Spill (> 50g) or Outside Hood Assess->Major High Risk Absorb Apply Inert Absorbent (e.g., Vermiculite/Sand) Minor->Absorb Evacuate Evacuate Area & Notify EHS Major->Evacuate Collect Collect in Non-Halogenated Waste Container Absorb->Collect Decon Decontaminate Surface (Soap & Water / Mild Acid) Collect->Decon

Logical decision tree for 2-(Benzylamino)-3-phenylpropan-1-ol spill response.

Step-by-Step Spill Protocol (Minor Spills):
  • Containment : Surround the solid spill with an inert absorbent (e.g., vermiculite or sand) if it has been dissolved in a solvent. If it is a dry powder, gently cover it with damp paper towels to prevent aerosolization.

  • Collection : Using a non-sparking scoop, transfer the spilled material and absorbent into a compatible, sealable waste container.

  • Decontamination : Wash the affected area with warm, soapy water. Because the compound is a weak base, a highly diluted acidic wash (e.g., 1% acetic acid) can be used to neutralize residual traces, followed by a final water rinse.

Waste Disposal Plan:
  • Classification : 2-(Benzylamino)-3-phenylpropan-1-ol contains carbon, hydrogen, nitrogen, and oxygen[1]. It does not contain halogens.

  • Segregation : Dispose of all unreacted chemical, contaminated absorbents, and first-rinse solvents into the Non-Halogenated Organic Waste stream.

  • Labeling : Clearly label the waste container with the full chemical name (no abbreviations), CAS number (19881-90-4 or 60046-47-1)[2],, and the primary hazard (Irritant).

References
  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) Committee on Prudent Practices in the Laboratory URL: [Link]

Sources

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